Product packaging for FM1-43 cation(Cat. No.:CAS No. 774154-52-8)

FM1-43 cation

Cat. No.: B1231086
CAS No.: 774154-52-8
M. Wt: 451.7 g/mol
InChI Key: OKZXHSSXTVFTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FM1-43 cation is a water-soluble, fluorescent styryl pyridinium dye widely used in neuroscience and cell biology research. Its value stems from its dual functionality: it serves as a vital probe for visualizing membrane dynamics and as a pharmacologic tool for studying specific ion channels. The dye is virtually non-fluorescent in aqueous solution but exhibits a strong increase in fluorescence upon partitioning into lipid membranes, making it an excellent marker for tracking exocytosis and endocytosis in processes like synaptic vesicle recycling. A key research application of FM1-43 is its use as a permeant blocker of the mechano-electrical transducer (MET) channels in sensory hair cells . The dye enters these cells directly through the open MET channels, leading to rapid cytoplasmic labeling that can be visualized with fluorescence microscopy. This entry is not limited to hair cell channels; FM1-43 also permeates other non-selective cation channels, such as TRPV1 and P2X2, when they are agonist-stimulated . When applied extracellularly, FM1-43 acts as a voltage-dependent blocker of the MET channel, with half-blocking concentrations in the low micromolar range . This mechanism of action is shared with aminoglycoside antibiotics, and FM1-43 can reduce the ototoxic effects of neomycin, suggesting they share a common entry pathway into hair cells . In vivo, a single subcutaneous injection of FM1-43 results in specific and long-lasting labeling of a variety of sensory structures, including hair cells, Merkel cells, muscle spindles, taste buds, and primary sensory neurons within the dorsal root ganglia . This makes it a powerful tool for morphological studies of the sensory nervous system. Structure-activity relationship studies indicate that both the lipophilic tail and the cationic head group of the FM1-43 molecule are essential for its effective block and permeation of the MET channel . The product is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49N3+2 B1231086 FM1-43 cation CAS No. 774154-52-8

Properties

CAS No.

774154-52-8

Molecular Formula

C30H49N3+2

Molecular Weight

451.7 g/mol

IUPAC Name

3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium

InChI

InChI=1S/C30H49N3/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5/h14-21,25-26H,6-13,22-24,27H2,1-5H3/q+2

InChI Key

OKZXHSSXTVFTDR-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC

Origin of Product

United States

Mechanisms of Fm1 43 Cation Interaction and Entry into Biological Systems

Membrane Partitioning and Fluorescence Enhancement

The initial interaction of the FM1-43 cation with a cell is its partitioning into the plasma membrane. This process is fundamental to its function as a fluorescent probe and is characterized by a significant increase in its fluorescence quantum yield.

Intercalation into Lipid Bilayers

FM1-43 is an amphipathic molecule, possessing both a lipophilic tail and a hydrophilic, cationic head group. nih.govfrontiersin.org This structure facilitates its reversible insertion into the outer leaflet of the lipid bilayer of cell membranes. nih.govnih.gov The interaction is primarily driven by the hydrophobic effect, where the non-polar tail of the dye inserts itself into the hydrophobic core of the membrane. capes.gov.br This partitioning is further influenced by electrostatic interactions between the positively charged headgroup of the dye and the membrane surface. capes.gov.br

Once intercalated, FM1-43 can disturb the packing of the fatty acyl chains within the bilayer, leading to a decrease in their order. capes.gov.br It has also been shown to induce conformational changes in the headgroups of phospholipids, such as rotating the phosphocholine (B91661) headgroup towards the aqueous phase. capes.gov.br This ability to partition into the outer leaflet without crossing the membrane is a key feature that allows it to be used as a marker for membrane trafficking events. nih.govbiologists.com

Quantum Yield Modulation in Lipid Environment

A crucial characteristic of FM1-43 is the dramatic enhancement of its fluorescence upon binding to a lipid membrane. In an aqueous solution, the dye is only weakly fluorescent. nih.govpnas.org However, when it intercalates into the lipid environment of a membrane, its quantum yield can increase by as much as 40-fold to two orders of magnitude. nih.govnih.gov This significant increase in fluorescence is attributed to the highly organized and hydrophobic environment of the lipid bilayer, which minimizes rotation-induced quenching of the dye's fluorescence. biorxiv.org This property allows for a high signal-to-noise ratio when imaging membrane dynamics, as the background fluorescence from the dye in the surrounding aqueous medium is minimal.

Endocytic Pathways of Internalization

Following its partitioning into the plasma membrane, the this compound can be internalized into the cell through various endocytic pathways. The specific pathway utilized often depends on the cell type and the level of cellular activity.

Activity-Dependent Vesicular Endocytosis

In neuronal and other excitable cells, FM1-43 is a widely used marker for activity-dependent vesicular endocytosis. nih.govnih.gov During periods of high neuronal activity, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis). To maintain the integrity of the presynaptic terminal, this excess membrane is retrieved through endocytosis. When FM1-43 is present in the extracellular medium during this process, it becomes trapped within the newly formed endocytic vesicles. nih.govontosight.ai This process is often referred to as compensatory endocytosis. jneurosci.org The amount of FM1-43 taken up is directly proportional to the amount of vesicular membrane retrieved, providing a quantitative measure of endocytic activity. nih.gov

Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a major pathway for the internalization of various molecules from the plasma membrane and is a key mechanism for synaptic vesicle recycling. biologists.comnih.gov Studies have shown that FM1-43 can be used to visualize and study CME. nih.govnih.gov In this process, the formation of clathrin-coated pits on the plasma membrane leads to the budding of vesicles that encapsulate extracellular components, including the membrane-bound FM1-43. jneurosci.org Electron microscopy studies have confirmed that after brief neural stimulation, internalized FM1-43 is found in clathrin-coated vesicles located near active zones in nerve terminals. jneurosci.orgcapes.gov.br

Bulk Endocytosis

Under conditions of intense or prolonged stimulation, a high-capacity endocytic pathway known as bulk endocytosis can be activated in nerve terminals. jneurosci.orgphysiology.org This process involves the internalization of large areas of the plasma membrane to form large endosomes or cisternae. physiology.orgnih.gov FM1-43 has been instrumental in studying this pathway, as it can label these large endocytic structures. physiology.orgnih.gov Interestingly, the ability of FM dyes to label bulk endocytosis appears to be dependent on their concentration and hydrophobicity. nih.gov For instance, the more hydrophobic FM1-43 can label bulk endosomes, while the more hydrophilic FM2-10 may not under certain conditions, suggesting a difference in the affinity of these dyes for the membranes of bulk endosomes. nih.govnih.gov Research has demonstrated that bulk endocytosis is a rapid process that is triggered during strong stimulation, and FM1-43 uptake can be used to monitor this activity in real-time. jneurosci.orgphysiology.org

PropertyDescriptionReferences
Chemical Nature Divalent cationic styrylpyridinium dye nih.gov
Interaction with Membranes Intercalates into the outer leaflet of lipid bilayers nih.govnih.govcapes.gov.br
Driving Force for Intercalation Primarily hydrophobic effect, modulated by electrostatics capes.gov.br
Fluorescence in Aqueous Solution Weak nih.govpnas.org
Fluorescence in Lipid Environment Quantum yield increases significantly (40-100 fold) nih.govnih.gov
Endocytic PathwayRole of FM1-43Key FindingsReferences
Activity-Dependent Vesicular Endocytosis Marker for synaptic vesicle recyclingUptake is proportional to endocytic activity, allowing quantification of vesicle turnover. nih.govnih.govnih.govontosight.ai
Clathrin-Mediated Endocytosis Visualizes internalization via clathrin-coated vesiclesInternalized FM1-43 is found in clathrin-coated vesicles near active zones after stimulation. nih.govnih.govjneurosci.orgcapes.gov.br
Bulk Endocytosis Labels large endosomes formed during intense stimulationThe ability to label this pathway is dependent on dye concentration and hydrophobicity. It is a rapid process triggered by strong stimulation. jneurosci.orgphysiology.orgnih.govnih.gov

Constitutive Endocytosis

In many cell types, the this compound is internalized through constitutive endocytosis, a continuous process of vesicle formation at the plasma membrane that does not require an external stimulus. ucdavis.edunih.gov This process allows the dye, initially bound to the cell surface, to be incorporated into newly formed endocytic vesicles. nih.gov As these vesicles traffic through the endosomal pathway, the dye serves as a fluorescent tracer, enabling the real-time visualization of membrane internalization and recycling. nih.govnih.gov Studies in human T lymphocytes have demonstrated that FM1-43 is internalized via vesicular endocytosis, and the increase in intracellular fluorescence can be used as an index of this process. ucdavis.edunih.gov The size of the intracellular vesicles labeled with FM1-43 is consistent with endocytic vesicles. nih.gov In some systems, this endocytic uptake can be distinguished from other entry mechanisms by its slower kinetics. jneurosci.org For instance, in bullfrog hair cells, the slow cytoplasmic labeling by the larger analogue FM3-25 is attributed to endocytosis. researchgate.net

Temperature Dependence of Uptake

A hallmark of endocytosis is its strong dependence on temperature, a characteristic that is also observed for FM1-43 uptake in various cell types. nih.govresearchgate.net Lowering the temperature significantly inhibits endocytic processes, thereby reducing the internalization of the dye. researchgate.netnih.gov

In plant cells, the internalization of FM1-43 is markedly reduced at lower temperatures. Quantitative fluorimetric analysis has shown that dye uptake is inhibited by approximately 65% at 16°C and by over 90% at 4°C compared to uptake at 26°C. nih.govresearchgate.net Similarly, in mouse cochlear hair cells, cooling to 4°C substantially reduces or completely blocks FM1-43 loading. whiterose.ac.ukjneurosci.org This temperature sensitivity is a key piece of evidence used to argue for an endocytic component to FM1-43 uptake, as ion permeation through channels is typically less affected by temperature changes. researchgate.net However, it has also been suggested that the temperature dependence of uptake in hair cells could be related to the temperature sensitivity of the myosin motor that regulates the resting open probability of mechanotransducer channels. jneurosci.org

Temperature Dependence of FM1-43 Uptake

Cell Type/SystemTemperatureEffect on UptakeReference
Plant Suspension Cells16°C~65% reduction nih.govresearchgate.net
Plant Suspension Cells4°C>90% reduction nih.govresearchgate.net
Mouse Cochlear Hair Cells4°CLittle to no labeling whiterose.ac.ukjneurosci.org
Bullfrog Hair Cells (FM3-25)4°CEntry blocked (except for pericuticular necklace) researchgate.net

Channel-Mediated Permeation Mechanisms

Beyond endocytosis, a significant body of evidence demonstrates that the this compound can directly permeate through specific types of ion channels, particularly in sensory cells. jneurosci.orgresearchgate.net This mode of entry is often rapid and can be distinguished from the slower process of endocytosis. jneurosci.org

Entry via Mechanotransducer (MET) Channels

In sensory hair cells of the inner ear, the primary route of rapid FM1-43 entry is through mechanotransducer (MET) channels. nih.govresearchgate.netfrontiersin.org These non-selective cation channels are mechanically gated and are located at the tips of the stereocilia. nih.govresearchgate.net The dye acts as a permeant blocker of the MET channel, meaning it can both pass through the channel pore and transiently obstruct it. whiterose.ac.ukjneurosci.orgnih.gov

The uptake of FM1-43 via MET channels is highly specific to functional hair cells. jneurosci.orgresearchgate.net Brief exposure to the dye results in selective labeling of hair cells, while surrounding non-sensory supporting cells remain unlabeled. researchgate.net This specificity is directly linked to the activity of the MET channels. For instance, in zebrafish mutants with defective mechanotransduction, the internalization of FM1-43 by hair cells is impaired. jneurosci.org Furthermore, mechanically closing the transduction channels by deflecting the hair bundles in the negative direction is sufficient to block rapid FM1-43 entry. researchgate.netjneurosci.org Conversely, positive deflection, which opens the channels, leads to bright labeling. researchgate.net This channel-dependent uptake is not limited to hair cells; FM1-43 can also permeate other sensory channels, such as the TRPV1 and P2X2 receptors when they are activated. nih.govjneurosci.org

Extracellular calcium concentration significantly modulates the permeation of FM1-43 through MET channels. High concentrations of extracellular calcium reduce both the dye loading and the blocking effect of FM1-43 on the MET channel current. jneurosci.orgnih.gov In mouse cochlear cultures, elevating extracellular calcium to 10 mM completely blocks FM1-43 labeling. jneurosci.org This effect is thought to arise from competition between calcium ions and the this compound for binding sites within the channel pore. jneurosci.orgnih.gov The block by FM1-43 is most effective at low calcium concentrations. jneurosci.org Interestingly, while high calcium blocks uptake, FM1-43 entry is not dependent on calcium influx itself, as loading is equivalent in nominally calcium-free saline and in saline containing 0.1 or 1 mM calcium. jneurosci.org In some studies on inner hair cells, however, apical endocytosis, a separate process, was found to be dependent on external calcium levels. nih.gov

Influence of Extracellular Calcium on FM1-43 Interaction with MET Channels

Experimental ConditionEffectReference
High Extracellular Calcium (10 mM)Completely blocks FM1-43 loading in mouse hair cells. jneurosci.org
Low Extracellular CalciumFM1-43 block of MET channels is most effective. jneurosci.org
Nominally Ca2+-free, 0.1 mM Ca2+, or 1.0 mM Ca2+Equivalent FM1-43 loading in frog saccular hair cells. jneurosci.org
Increasing external Ca2+ from 2 to 4 mMDecreased inhibitory activity of FM1-43 on mechanically activated currents in DRG neurons by 37.4 ± 9.8%. researchgate.net
Removing external Ca2+Increased the effect of FM1-43 on mechanically activated currents in DRG neurons to 142.2 ± 4.5% of control. researchgate.net

The permeation and blocking action of FM1-43 through MET channels are voltage-dependent. whiterose.ac.ukjneurosci.orgnih.gov The block of the transducer current by FM1-43 is most potent at intermediate membrane potentials and is reduced at extreme positive and negative potentials. frontiersin.orgnih.gov For example, in mouse outer hair cells, the half-blocking concentration (Kd) is lowest (i.e., the block is most effective) at -4 mV and increases at more positive potentials like +96 mV. nih.gov In cultured dorsal root ganglion neurons, FM1-43 was an equally efficient blocker of mechanically activated currents at -70 mV and -35 mV, but its blocking activity was significantly reduced at a positive holding potential of +35 mV. nih.govresearchgate.net This voltage-dependent behavior is characteristic of a permeant blocker that moves into the channel pore in a voltage-sensitive manner. jneurosci.orgnih.gov The influx of the positively charged dye is reduced by depolarization, which decreases the electrical driving force for cation entry. nih.govresearchgate.net

Voltage Dependence of FM1-43 Block of Mechanosensitive Channels

Cell TypeMembrane PotentialEffect on FM1-43 BlockReference
Mouse Outer Hair Cell (MET Channel)-4 mVMost effective block (Kd = 1.2 µM) nih.gov
Mouse Outer Hair Cell (MET Channel)+96 mVLess effective block (Kd = 3.0 µM) nih.gov
Dorsal Root Ganglion Neuron-70 mV69.7 ± 4.3% inhibition of MA current nih.govresearchgate.net
Dorsal Root Ganglion Neuron-35 mV70.3 ± 2.1% inhibition of MA current nih.govresearchgate.net
Dorsal Root Ganglion Neuron+35 mVSignificantly reduced block (34.1 ± 2.1% inhibition) nih.govresearchgate.net
Influence of Calcium on Channel-Dependent Uptake

Permeation through Non-Selective Cation Channels

Beyond its classical role as a marker for endocytosis, the this compound can enter certain cells by directly permeating through the pores of non-selective cation channels. nih.gov This mechanism of entry is characterized by its rapidity and independence from the cellular machinery of endocytosis. nih.govjneurosci.org Research has identified several types of ion channels that facilitate this passage.

TRPV1 Receptor Channels

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel known for its role in nociception, serves as a conduit for FM1-43. jneurosci.orgnih.gov Studies using human embryonic kidney (HEK293T) cells engineered to express TRPV1 have shown that the application of agonists like capsaicin (B1668287) or heat (47°C) triggers the rapid uptake of FM1-43. jneurosci.orgjneurosci.org This influx is not observed in cells lacking the receptor and can be effectively blocked by TRPV1 antagonists, such as Ruthenium Red, confirming that the entry is mediated specifically by the channel's pore. jneurosci.org This agonist-induced permeation demonstrates a functional pathway for FM1-43 entry that is distinct from vesicular uptake. plos.orgpnas.org

P2X2 Receptor Channels

The P2X2 receptor, an ion channel gated by extracellular adenosine (B11128) triphosphate (ATP), is another well-documented entry point for the this compound. jneurosci.orgresearchgate.net In cells expressing P2X2 receptors, stimulation with ATP leads to a swift accumulation of intracellular FM1-43. jneurosci.orgnih.gov This process is blocked by P2X antagonists like PPADS, indicating that the dye passes directly through the ATP-gated pore. jneurosci.org This mechanism has been observed not only in transfected cell lines but also in sensory cells like inner ear hair cells, where P2X receptors contribute to dye loading. nih.gov The rapid kinetics of this uptake help distinguish it from the slower process of endocytosis. nih.gov

Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels, which are vital for sensory transduction in olfactory and photoreceptor neurons, also permit the passage of the this compound. nih.govscience.gov In olfactory receptor neurons that utilize a cAMP-dependent signaling pathway, FM1-43 has been identified as a blocker of the native CNG channels. nih.gov This interaction involves the dye permeating the channel, which in turn suppresses odorant-induced currents. nih.govresearchgate.net The ability of FM1-43 to enter and block these channels provides a method to pharmacologically interfere with and optically identify neurons based on their specific signal transduction pathways. nih.gov

Channel TypeAgonist/ActivatorAntagonist/BlockerKey Research Finding
TRPV1 Capsaicin, Heat (>43°C)Ruthenium RedAgonist-induced activation of TRPV1 channels in expressing cells leads to rapid, antagonist-sensitive uptake of FM1-43. jneurosci.orgjneurosci.org
P2X2 Adenosine Triphosphate (ATP)PPADS, Suramin, TNP-ATPATP-gated P2X2 channels provide a direct pathway for FM1-43 entry, which can be inhibited by specific P2X antagonists. jneurosci.orgjneurosci.orgnih.gov
CNG Cyclic AMP (cAMP)FM1-43 (acts as a blocker)FM1-43 permeates and blocks native CNG channels in olfactory neurons, suppressing odorant-induced currents. nih.govresearchgate.net

Distinction from Endocytic Uptake in Specific Cell Types

While FM1-43 is a quintessential tool for tracking vesicle recycling via endocytosis, its entry through ion channels in particular sensory cells represents a fundamentally different mechanism. nih.govfrontiersin.org The primary distinction lies in the kinetics and pharmacological sensitivity of the uptake. Channel-mediated entry is rapid, occurring within minutes, whereas endocytic uptake is a slower process. nih.govjneurosci.org

For instance, in sensory neurons expressing TRPV1 or hair cells with mechanotransduction channels, FM1-43 loading occurs quickly upon channel activation and can be prevented by channel blockers. jneurosci.orgnih.gov This uptake persists even under conditions that inhibit endocytosis, such as low temperatures (4°C) or the application of endocytosis inhibitors like dynasore. oup.comresearchgate.net In contrast, the endocytic uptake of FM1-43 in other cell types, such as motor neurons or astrocytes under certain conditions, is sensitive to these inhibitory treatments. oup.combiorxiv.org Furthermore, the fluid-phase marker Lucifer Yellow, which is internalized during endocytosis, shows a similar labeling pattern to FM1-43 in adult inner hair cells, supporting an endocytic pathway in that specific context, which is distinct from the channel permeation seen in other hair cell studies. jneurosci.org This highlights the cell-type-specific nature of the uptake mechanism.

Interactions with Membrane Components and Receptors

The physicochemical properties of the this compound dictate its interaction with the cellular membrane, which is the initial step for both channel permeation and endocytic uptake.

Effects on Lipid Bilayer Structure

FM1-43 is an amphipathic molecule, possessing a divalent cationic head group and a lipophilic tail. jneurosci.orgcapes.gov.br This structure facilitates its partitioning into the outer leaflet of the lipid bilayer, a process that is essential for its function as a membrane probe. frontiersin.orgnih.gov The insertion is an entropy-driven reaction that follows the principles of the hydrophobic effect. capes.gov.brnih.gov

Upon insertion, FM1-43 alters the local structure of the membrane. capes.gov.brnih.gov Deuterium nuclear magnetic resonance studies have revealed that the dye disrupts the orderly packing of the fatty acyl chains, leading to a decrease in lipid order. capes.gov.brnih.gov Additionally, FM1-43 induces a conformational change in the phosphocholine headgroups of the lipids. It causes the normally parallel-oriented phosphate-nitrogen dipole to rotate, with the positive end tilting toward the aqueous phase. capes.gov.brnih.gov This interaction with the lipid components underscores the dye's role not just as a passive tracer but as a molecule that can actively modify the physical properties of the cell membrane it labels.

Conformational Changes in Phospholipid Headgroups

Beyond the hydrophobic core, the cationic headgroup of FM1-43 interacts with the phospholipid headgroups at the membrane surface. This interaction induces a notable conformational change in the phosphocholine headgroups. frontiersin.orgnih.gov In the absence of the dye, the -P-N+ dipole of the phosphocholine headgroup lies parallel to the membrane surface. However, upon the insertion of FM1-43, this dipole rotates, orienting its positive end towards the aqueous phase. frontiersin.orgnih.gov This reorientation alters the electrostatic profile of the membrane surface, which can influence the binding of other molecules and the function of membrane-associated proteins.

Receptor Antagonism and Channel Blockade

The this compound does not solely interact with the lipid components of the cell membrane; it also exhibits specific antagonistic effects on certain membrane proteins, namely receptors and ion channels.

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Research has revealed that FM1-43 acts as a selective and competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.govnih.gov Radioligand binding studies have shown that FM1-43 binds to these receptors with moderate affinity. nih.govnih.gov Functional studies have further substantiated this, demonstrating that FM1-43 can inhibit acetylcholine-induced contractions in tissues such as guinea-pig tracheal strips. nih.govnih.gov This antagonistic activity is significant as it can confound the interpretation of experiments using FM1-43 in systems where muscarinic signaling is active.

Table 1: Inhibitory Constants (Ki) of FM1-43 at Human Muscarinic Receptor Subtypes

Receptor Subtype Ki (nM)
M1 130 ± 20
M2 23 ± 2
M3 220 ± 40
M4 80 ± 10
M5 100 ± 20

Data sourced from radioligand binding studies on cloned human muscarinic receptors expressed in Chinese hamster ovary (CHO) cells. nih.govnih.gov

Mechanosensitive Ion Channel Blockade

A key mechanism for the entry of FM1-43 into certain specialized cells, such as sensory hair cells and dorsal root ganglion neurons, is through the permeation of mechanosensitive (MS) ion channels. frontiersin.orgnih.govjneurosci.orgnih.gov FM1-43 acts as a permeant blocker of these channels. nih.govjneurosci.orgnih.gov The blockade is voltage-dependent, being most effective at slightly negative membrane potentials and decreasing at extreme positive and negative potentials. jneurosci.orgnih.gov

Furthermore, the blocking action of FM1-43 is sensitive to the extracellular calcium concentration. nih.govjneurosci.orgnih.gov High concentrations of extracellular Ca2+ reduce the blocking potency of FM1-43, suggesting a competition between the dye and calcium ions for a binding site within the channel pore. nih.govjneurosci.orgnih.gov This interaction not only provides a pathway for cellular entry but also directly modulates the function of these critical sensory channels. The dye has also been shown to permeate other non-selective cation channels, including the capsaicin receptor channel TRPV1 and the ATP receptor channel P2X2. jneurosci.orgjneurosci.org

Table 2: Characteristics of FM1-43 Blockade of Mechanosensitive Ion Channels

Property Observation Reference
Mechanism Permeant blocker nih.govjneurosci.orgnih.gov
Voltage Dependence Block is strongest at slightly negative potentials jneurosci.orgnih.gov
Calcium Sensitivity High extracellular Ca2+ reduces block nih.govjneurosci.orgnih.gov
Affected Channels Hair cell mechanotransducer channels, DRG neuron MS channels, TRPV1, P2X2 nih.govjneurosci.orgjneurosci.org

Modulation of Intracellular Signaling Pathways

Once inside the cell, or through its interactions at the plasma membrane, the this compound can influence intracellular signaling cascades, most notably those involving calcium.

Influence on Calcium Homeostasis

FM1-43 has been shown to significantly affect intracellular calcium homeostasis. One major route of entry into cells like astrocytes is through store-operated calcium channels (SOCE). pnas.orgpnas.org The dye acts as a permeant blocker of these channels, competing with calcium ions for entry. pnas.orgpnas.org The insertion of FM1-43 into the plasma membrane can also facilitate the gating of SOCE channels. pnas.orgpnas.org

Furthermore, once inside the cell, FM1-43 can mobilize calcium from endoplasmic reticulum stores. pnas.orgpnas.org This action can lead to a positive feedback loop, further activating SOCE and sustaining the uptake of the dye. pnas.orgpnas.org This complex interplay with calcium signaling pathways highlights that the effects of FM1-43 can extend far beyond its initial membrane interactions, influencing fundamental cellular processes. The dye's fluorescence has also been noted to increase in response to phospholipid scrambling, a process that can be initiated by increases in intracellular calcium. researchgate.net

Facilitation of Store-Operated Calcium Entry (SOCE)

The this compound, an amphiphilic styryl pyridinium (B92312) dye, interacts with and facilitates Store-Operated Calcium Entry (SOCE) through a complex, multi-faceted mechanism that goes beyond its conventional use as a marker for endocytosis. In certain cell types, such as astrocytes, the primary route of entry for FM1-43 and related dyes is not endocytosis but rather permeation through aqueous pores, including channels involved in SOCE. nih.govnih.govthermofisher.compnas.org This interaction is not passive; the dye actively modulates calcium homeostasis and the SOCE pathway itself. nih.govnih.gov

Research on cultured astrocytes using the related dye FM4-64, which shares mechanisms with the smaller FM1-43, has revealed several key processes. nih.govpnas.org Firstly, the partitioning of the dye into the outer leaflet of the plasma membrane facilitates the gating of SOCE channels. nih.govnih.gov Secondly, the this compound can permeate the SOCE channel, where it competes with calcium ions (Ca²⁺) for entry, effectively acting as a permeant blocker. nih.govpnas.org Thirdly, once inside the cell, the dye can mobilize Ca²⁺ from endoplasmic reticulum (ER) stores. nih.govnih.gov It achieves this by increasing the opening of inositol (B14025) trisphosphate receptor (IP₃R) channels and inhibiting Ca²⁺ ATPase activity. nih.govpnas.org This action depletes the internal stores, which in turn provides a positive feedback signal that further activates SOCE, sustaining both dye and Ca²⁺ uptake. nih.govnih.gov

The size of the dye molecule is a critical determinant of its ability to permeate these channels. Studies comparing various FM dyes have shown that smaller molecules like FM1-43 and FM5-95 can enter cells via this pathway, whereas larger analogues are effectively impermeant. pnas.orgresearchgate.net

Table 1: Comparison of Uptake for Different FM Dyes in Astrocytes This table illustrates the differential uptake of various FM dyes, highlighting the importance of molecular size for permeation through aqueous channels in astrocytes. Data is based on qualitative and quantitative comparisons from research findings.

FeatureFM1-43FM5-95FM4-64FM3-25
Relative Lipophilic Tail Length ShortShortMediumLong
Observed Cellular Uptake Significant uptake observed. researchgate.netEnhanced uptake compared to FM4-64. pnas.orgSignificant uptake observed. researchgate.netVirtually impermeant. pnas.orgresearchgate.net
Primary Entry Mechanism Permeation through aqueous cationic channel. pnas.orgPermeation through aqueous cationic channel. pnas.orgPermeation through aqueous cationic channel. nih.govpnas.orgBlocked from entry via permeation. pnas.org

The involvement of SOCE in the uptake of these dyes is further substantiated by pharmacological evidence. Depleting ER calcium stores with thapsigargin (B1683126), a SOCE activator, enhances dye uptake. researchgate.net Conversely, blocking SOCE channels with agents like gadolinium (Gd³⁺), BTP2, or SKF-96365 inhibits dye entry. researchgate.net

Table 2: Effect of SOCE Modulators on FM4-64 Uptake in Astrocytes This table summarizes the effects of various pharmacological agents that modulate SOCE on the uptake of the FM4-64 dye, providing strong evidence for its entry via SOCE channels.

CompoundEffect on SOCEObserved Effect on FM4-64 UptakeReference
Thapsigargin (TG) Activator (depletes ER stores)Increased uptake researchgate.net
Calyculin A ActivatorIncreased uptake researchgate.net
Anisomycin InhibitorInhibited uptake researchgate.net
BTP2 Inhibitor (blocks TRPC channels)Inhibited uptake researchgate.net
Gadolinium (Gd³⁺) InhibitorInhibited uptake researchgate.net
SKF-96365 InhibitorInhibited uptake researchgate.net

In the context of the nervous system, this mechanism has been observed in retinal rod photoreceptors. These neurons utilize a SOCE mechanism, mediated by TRPC1 channels, to maintain baseline intracellular Ca²⁺ levels and modulate neurotransmission. nih.gov Research has demonstrated that inducing store depletion with thapsigargin in rods pre-loaded with FM1-43, followed by the reintroduction of extracellular Ca²⁺, stimulates significant exocytosis. nih.gov This process is measured by the destaining (loss of fluorescence) of the FM1-43 dye from the synaptic terminals, directly linking SOCE activation to synaptic vesicle fusion events that the dye reports on. nih.gov

Table 3: SOCE-Mediated FM1-43 Destaining in Rod Photoreceptor Terminals This table presents quantitative data on the percentage of FM1-43 destaining in different regions of rod photoreceptors following the activation of SOCE, indicating that SOCE directly stimulates exocytosis at the synaptic terminal.

Cellular RegionMean Destaining over 3 min (%)Standard Error of Mean (SEM)Reference
Synaptic Terminal 569 nih.gov
Cell Body (Non-synaptic) 179 nih.gov

This evidence from photoreceptors, combined with the detailed mechanistic work in astrocytes, underscores that the this compound's interaction with SOCE is a significant pathway for its entry into biological systems and a key factor in its modulation of cellular calcium signaling. nih.govnih.gov

Applications of Fm1 43 Cation in Neurobiological Research

Elucidating Synaptic Vesicle Cycling Dynamics

FM1-43 is instrumental in dissecting the life cycle of synaptic vesicles, from their fusion with the presynaptic membrane to their retrieval and subsequent reuse. nih.govnih.gov This activity-dependent staining allows researchers to visualize and quantify various aspects of neurotransmission. nih.govannualreviews.org

The core application of FM1-43 lies in its ability to provide a real-time optical report of exocytosis and endocytosis. nih.gov During neuronal stimulation in the presence of the dye, as synaptic vesicles fuse with the presynaptic membrane (exocytosis), the dye present in the extracellular space becomes trapped within the newly reformed vesicles during membrane retrieval (endocytosis). protocols.iospringernature.com This process leads to the accumulation of fluorescently labeled vesicles within the nerve terminal, which can be visualized using fluorescence microscopy. nih.gov

Conversely, subsequent stimulation in a dye-free solution triggers the exocytosis of these labeled vesicles. As they fuse with the plasma membrane, the trapped FM1-43 is released back into the extracellular medium, resulting in a decrease in fluorescence intensity, a process referred to as destaining. nih.govspringernature.com This destaining directly correlates with the rate of exocytosis. jneurosci.org

By observing the loading and unloading of FM1-43, researchers can monitor the level of synaptic activity and infer neurotransmitter release. frontiersin.org The intensity of FM1-43 fluorescence within a synapse is proportional to the number of recycled vesicles, thus providing a quantitative measure of recent synaptic activity. oup.com Studies have successfully used this technique to monitor changes in neurosecretory processes in various neuronal types, including GnRH-1 neurons. oup.com Furthermore, combining FM1-43 imaging with electrophysiological recordings has allowed for the simultaneous measurement of dye release and neurotransmitter (e.g., glutamate) release, providing a more comprehensive understanding of synaptic function. pnas.org

FM1-43 has been crucial in identifying and characterizing different pools of synaptic vesicles within the presynaptic terminal, such as the readily releasable pool (RRP), the recycling pool, and the reserve pool. nih.gov The dye specifically labels the recycling pool of vesicles, which are those that participate in exo-endocytic cycling during neuronal activity. frontiersin.orgpnas.org

The kinetics of FM1-43 destaining provide insights into the rate of vesicle recycling. researchgate.net For instance, studies in hippocampal neurons have measured the time course of endocytosis and the subsequent repriming of vesicles for re-release. nih.gov These experiments have revealed that endocytosis can persist for a longer duration than exocytosis and that once internalized, vesicles become available for re-release within approximately 30 seconds. nih.gov The rate of destaining can be influenced by the frequency of stimulation, suggesting that dye reuptake can occur during rapid vesicle recycling. tandfonline.com

ParameterTypical Value (at ~24°C)Experimental Context
Endocytosis half-time (5% vesicle pool use)~20 secondsAction-potential-driven exocytosis in rat hippocampal neurons. researchgate.net
Endocytosis half-time (25% vesicle pool use)~20 secondsAction-potential-driven exocytosis in rat hippocampal neurons. researchgate.net
Endocytosis half-time (sustained depolarization)~60 secondsDissociated hippocampal neurons in culture. nih.gov
Vesicle repriming time~30 secondsDissociated hippocampal neurons in culture. nih.gov
One complete cycle (release, recycle, re-release)~1 minuteMotor nerve terminals. researchgate.net

A significant contribution of FM1-43 research has been in the investigation of different modes of synaptic vesicle fusion with the presynaptic membrane. The two primary proposed mechanisms are full-collapse fusion and a transient "kiss-and-run" mechanism. frontiersin.org

In the traditional full-collapse fusion model, the vesicle membrane completely merges with the presynaptic membrane, releasing its entire neurotransmitter content into the synaptic cleft. pnas.org The vesicle membrane is then retrieved later through clathrin-mediated endocytosis. pnas.org FM1-43 is readily released from the vesicle during full-collapse fusion as the vesicle membrane becomes continuous with the plasma membrane, allowing the dye to diffuse away. frontiersin.orgnih.gov Studies using quantum dots, which are too large to pass through a transient fusion pore, have provided evidence that all recycling vesicles will eventually undergo full-collapse fusion. pnas.org The release of FM1-43 during this mode is typically rapid, with time constants often less than 100 milliseconds. jneurosci.org

The "kiss-and-run" hypothesis posits a more transient interaction where a vesicle forms a temporary fusion pore with the presynaptic membrane, releases its contents, and then detaches to be reused without fully collapsing. wikipedia.org This mode of release is thought to be faster and more efficient for vesicle recycling. wikipedia.org

FM1-43 has been a key tool in providing evidence for kiss-and-run events. In some experimental conditions, particularly with hypertonic stimulation, vesicles have been observed to release neurotransmitter without a corresponding release of pre-loaded FM1-43. pnas.orgwikipedia.org This suggests that the fusion pore formed during these events is too narrow or transient to allow the larger FM1-43 molecule to escape, while still permitting the passage of smaller neurotransmitters like glutamate. pnas.org It's estimated that the fusion pore in such events might be open for less than 6 milliseconds. pnas.org

Furthermore, the rate of FM1-43 release from individual vesicles has been shown to be heterogeneous. Two distinct populations of destaining events have been observed: faster, larger-amplitude events consistent with full collapse, and smaller, slower events suggested to be mediated by a narrow fusion pore (~1 nm) characteristic of kiss-and-run. nih.gov The proportion of vesicles undergoing kiss-and-run versus full-collapse fusion can be modulated by factors such as stimulation frequency and pharmacological agents. frontiersin.org For instance, lower frequency stimulation may increase the proportion of kiss-and-run events. frontiersin.org

Fusion ModeFM1-43 Release CharacteristicsSupporting Evidence
Full Collapse Fusion Rapid and complete dye release (<100 ms). jneurosci.orgObserved as fast, large-amplitude destaining events. nih.gov Supported by quantum dot experiments showing eventual full fusion of all recycling vesicles. pnas.org
Kiss-and-Run Slow, hindered, or no dye release despite neurotransmitter release. pnas.orgnih.govObserved as small, slow-destaining events. nih.gov Dissociation of neurotransmitter release from dye release under hypertonic conditions. pnas.org
Full Collapse Fusion

Quantal Analysis in Identified Synapses

The use of FM1-43 has significantly advanced the study of synaptic function, particularly in the realm of quantal analysis, which involves the measurement of neurotransmitter release in discrete packets, or quanta. The dye's ability to label synaptic vesicles during endocytosis and release its fluorescence upon exocytosis provides a powerful optical method to monitor synaptic vesicle turnover.

FM1-43 can be employed in cultured neuronal cells to pinpoint synaptic contact points, thereby enabling quantal analysis to be performed at the level of single, identified synapses. scielo.br By observing the uptake and release of FM1-43, researchers can gain insights into the characteristics of exo-endocytosis in different neuronal preparations. scielo.br For instance, kinetic analysis of FM1-43 release has revealed differences between various synapse types. At the frog neuromuscular junction, FM1-43 release follows a single exponential function during strong stimulation. scielo.br In contrast, studies on synaptosomes have shown two distinct components of destaining: a rapid component and a much slower one. scielo.br These differences in release kinetics may reflect variations in the rates of synaptic vesicle recycling and repriming. scielo.br

Research has shown that in the absence of glial cells, synapses that form are functionally immature, a finding supported by FM1-43 imaging. researchgate.net Astrocytes have been found to significantly increase the number of mature, functional synapses. researchgate.net This is visualized by the strong labeling of many puncta by FM1-43 in the presence of glia, compared to weak labeling in their absence. researchgate.net

The table below summarizes the kinetic data of FM1-43 release from different neuronal preparations, illustrating the utility of this dye in dissecting the intricacies of synaptic vesicle dynamics.

Neuronal PreparationStimulation FrequencyPool Depletion (τ)Release KineticsReference
Cultured Hippocampal Neurons10 Hz20 s- scielo.br
Frog Neuromuscular Junction10 Hz120 sSingle exponential scielo.br
Frog Neuromuscular Junction20 Hz60 sSingle exponential scielo.br
Synaptosomes-Fast: 8 ± 1 s, Slow: 129 ± 9 sTwo components scielo.br

Studies in Mechanosensory Systems

The FM1-43 cation has proven to be an exceptional tool for investigating mechanosensory systems. Its ability to permeate mechanosensitive ion channels allows for the direct visualization and analysis of mechanotransduction in various sensory organs.

Probing PIEZO2 Ion Channel Activity in Mechanosensory Neurons

Recent studies have identified the fluorescent dye FM1-43 as a powerful and versatile tool for visualizing the activity of the PIEZO2 ion channel in mechanosensory neurons. eurekalert.orgdrugtargetreview.com PIEZO2 is a critical component of mechanically-activated ion channels involved in sensations such as touch, proprioception, and bladder stretch. drugtargetreview.combiorxiv.org

While FM1-43 can be non-specific in vitro, research has demonstrated that it specifically labels PIEZO2-dependent mechanosensory neurons in vivo. eurekalert.orgdrugtargetreview.com In transgenic mice lacking PIEZO2 in certain tissues, FM1-43 labeling was significantly diminished, suggesting that the majority of the dye's uptake in the sensory nervous system is dependent on PIEZO2 activity. eurekalert.orgdrugtargetreview.com This makes FM1-43 a valuable functional probe for identifying and studying PIEZO2-expressing neurons and their roles in mechanosensation across different organ systems. eurekalert.orgbiorxiv.org Researchers have used this tool to identify previously unknown tree-like neurons in the urethra that are engaged during urination, showcasing the utility of FM1-43 in discovering novel mechanosensory processes. eurekalert.orgbiorxiv.org The dye has been shown to permeate mechanosensitive ion channels in cultured dorsal root ganglion (DRG) neurons, leading to a blockade of mechanically activated currents. researchgate.netnih.gov

Analysis of Olfactory Receptor Neurons

In the field of olfaction, FM1-43 has been identified as a potent blocker of cyclic nucleotide-gated (CNG) channels in a subset of olfactory receptor neurons (ORNs). nih.govnih.gov Many ORNs utilize a cAMP-dependent signaling cascade to transduce odorant binding into electrical signals. nih.govnih.gov This process involves a cation current through CNG channels.

FM1-43 has been shown to suppress odorant responses by blocking these native olfactory CNG channels under physiological conditions. nih.gov This allows for the pharmacological interference and optical differentiation of ORNs that employ the cAMP-dependent transduction pathway. nih.govnih.gov The block of CNG channels by FM1-43 is dependent on extracellular Ca²⁺ concentrations, being most effective at lower concentrations. nih.gov This characteristic provides a valuable tool for dissecting the specific signaling pathways within the complex olfactory system. Studies in human olfactory neuronal precursor cells have also utilized FM1-43 to evaluate ATP-induced exocytosis, demonstrating the presence of functional P2 receptors that regulate this process and Ca²⁺ signaling. repositorioinstitucional.mx

Research on Activity-Dependent Membrane Trafficking in Neurons

The this compound is a lipophilic styryl dye instrumental in visualizing the dynamics of membrane trafficking in neurons, a process intrinsically linked to neuronal activity. nih.govannualreviews.org Its utility stems from its unique photophysical properties: the dye is weakly fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon insertion into lipid membranes. glpbio.comnih.gov Crucially, FM1-43 is membrane-impermeable, meaning it cannot passively cross cell membranes. annualreviews.orgnih.gov This characteristic allows it to function as a reliable marker for tracking the recycling of synaptic vesicles, which is fundamental to sustained neurotransmission.

The process of labeling synaptic vesicles with FM1-43 is activity-dependent. annualreviews.orgscielo.br During neurotransmitter release (exocytosis), the synaptic vesicle membrane fuses with the presynaptic plasma membrane, exposing the vesicle's inner leaflet to the extracellular environment. jneurosci.org If FM1-43 is present in the extracellular medium during this period, it partitions into the exposed vesicular membrane. scielo.br Subsequently, when the vesicle membrane is retrieved from the plasma membrane via endocytosis to form a new synaptic vesicle, the dye is trapped within the vesicle's lumen. jneurosci.orgspringernature.com This results in the specific labeling of the pool of actively recycling vesicles. glpbio.com Unbound dye on the cell surface can be washed away, leaving behind brightly fluorescent nerve terminals containing labeled vesicles. glpbio.com

The release of the trapped dye, known as destaining, is also activity-dependent. springernature.com Upon subsequent stimulation in a dye-free solution, the labeled vesicles undergo another round of exocytosis. springernature.com As they fuse with the plasma membrane, the FM1-43 molecules are released back into the extracellular medium, leading to a measurable decrease in fluorescence at the nerve terminal. springernature.com This staining and destaining cycle provides a powerful method to quantify the kinetics and extent of both synaptic vesicle endocytosis and exocytosis. researchgate.net

Research utilizing FM1-43 has provided significant insights into different modes of synaptic vesicle fusion. The two predominant models are "full-collapse" fusion, where the vesicle completely merges with the plasma membrane, and "kiss-and-run" exocytosis, where a transient fusion pore opens to release neurotransmitter before closing again, allowing the vesicle to detach and be reused without a full merger. frontiersin.org Studies in hippocampal neurons have shown that the release of FM1-43 from individual synapses can be delayed by several seconds after the initiation of stimulation, despite an immediate influx of calcium. frontiersin.org This delay suggests the initial formation of a narrow fusion pore that is permeable to small ions but restricts the passage of the larger FM1-43 molecule. frontiersin.org The subsequent release of the dye would then signify the transition to a full-collapse fusion. frontiersin.org The use of pharmacological agents has further supported this model; for instance, staurosporine, which is known to favor "kiss-and-run" events, was found to increase the proportion of synapses with delayed FM1-43 release. frontiersin.org Conversely, fluoxetine (B1211875) appeared to promote full vesicle fusion. frontiersin.org

The localization of FM1-43 within synaptic vesicles has been unequivocally confirmed through ultrastructural studies. pnas.orgresearchgate.net Using a technique called photoconversion, internalized FM1-43 is photolyzed in the presence of 3,3′-diaminobenzidine (DAB), which creates an electron-dense product visible by electron microscopy. researchgate.netpnas.org These experiments have shown that the reaction product is almost exclusively confined to the lumen of synaptic vesicles. researchgate.netpnas.org

Table 1: Research Findings on Activity-Dependent Membrane Trafficking Using FM1-43

Neuronal PreparationStimulation ProtocolKey FindingsReference(s)
Hippocampal NeuronsElectrical field stimulationObserved delayed FM1-43 release from some synapses, suggesting a sequential "kiss-and-run" followed by "full-collapse" exocytosis. frontiersin.org
Hippocampal NeuronsHigh-frequency stimulationMost fusion events had a rapid dye release time constant (<100 ms), consistent with full-collapse fusion. jneurosci.org
Frog Motor Nerve TerminalsNerve stimulationConfirmed that FM1-43 is localized within synaptic vesicles and is released into the bathing medium upon stimulation. pnas.orgresearchgate.net
Drosophila Neuromuscular JunctionHigh K+ stimulationUsed to differentiate vesicle pools (readily releasable vs. reserve) and modes of endocytosis (clathrin-mediated vs. kiss-and-run). nih.gov
Cultured Hippocampal NeuronsLong-term potentiation protocolsAllowed for the examination of dye uptake in response to protocols that induce synaptic plasticity. scielo.br

Studies on Neuropeptide Granule Dynamics and Exocytosis

Beyond its extensive use in studying small synaptic vesicles, the this compound is a valuable tool for investigating the dynamics and exocytosis of large dense-core vesicles (LDCVs), also known as neuropeptide granules. researchgate.netnih.gov These granules store and release neuropeptides and certain hormones, which modulate a wide range of physiological processes. Similar to its application in synaptic vesicle recycling, FM1-43 allows for the selective labeling of neuropeptide granules that are actively undergoing exocytosis and compensatory endocytosis in living cells. nih.govcas.cz

The principles of labeling are the same: stimulation of a neuroendocrine or neuronal cell in the presence of FM1-43 leads to the dye's incorporation into the membranes of granules that fuse with the plasma membrane. nih.gov The subsequent retrieval of this membrane results in fluorescently labeled granules. This enables real-time visualization of granule trafficking, fusion, and release. researchgate.netnih.gov

FM1-43 has been employed to study neuropeptide secretion in various cell types. For example, it has been used to monitor secretion from pituitary cells, which release hormones like prolactin from LDCVs. annualreviews.org In mast cells, which release inflammatory mediators from similar granules, FM1-43 staining revealed discrete fluorescent spots corresponding to individual secretory granules upon stimulation. researchgate.net Interestingly, in some of these cell types, the entire dense core of the secretory granule becomes stained, not just the membrane, leading to a much larger fluorescence increase than would be expected from membrane partitioning alone. researchgate.net

A notable application of FM1-43 has been in the study of gonadotropin-releasing hormone (GnRH) neurons. nih.gov Research using embryonic primate GnRH neurons in culture showed that FM1-43 was incorporated into vesicle-like structures not only at nerve terminals but also in the somata (cell bodies) and neural processes. nih.gov This finding suggested that vesicle release in these neurosecretory cells is not restricted to classical synaptic sites. nih.gov The use of a fixable analogue, FM1-43Fx, followed by immunolabeling, confirmed that these release events involved the GnRH decapeptide and the active zone protein bassoon, providing strong evidence for somatic and dendritic neuropeptide release. nih.gov

These studies highlight the versatility of FM1-43 in elucidating the complex spatial and temporal dynamics of neuropeptide release, which often differs significantly from the rapid, localized release of classical neurotransmitters.

Table 2: Research Findings on Neuropeptide Granule Dynamics Using FM1-43

Cell Type / PreparationNeuropeptide / Secretory Product StudiedKey FindingsReference(s)
Embryonic Primate GnRH NeuronsGonadotropin-releasing hormone (GnRH)Demonstrated spontaneous and stimulated vesicle release from somata and neural processes, in addition to nerve terminals. nih.gov
Mast CellsInflammatory mediators (e.g., histamine)Visualized individual granule fusion events; fluorescence increase greatly exceeded the rise in membrane capacitance, suggesting dye accumulation within the granule core. researchgate.net
Pituitary CellsHormones (e.g., prolactin)Used as a tool to monitor exocytosis, endocytosis, and endosomal traffic of large dense-core vesicles. annualreviews.org
Bovine Anterior Pituitary CellsGeneral secretionOne of the earlier applications measuring secretion from intact neuroendocrine cells using a fluorescent dye. springernature.com

Applications of Fm1 43 Cation in General Cell Biology Research

Imaging and Tracking Cellular Membranes

FM1-43 is widely employed for the specific labeling and imaging of the plasma membrane in living cells. jkchemical.com Upon application, the dye rapidly partitions into the lipid bilayer of the plasma membrane, providing a clear and uniform fluorescent outline of the cell. ucdavis.edunih.gov This initial staining is crucial for defining the cell's boundary and observing changes in membrane morphology.

The dye's mechanism relies on its amphipathic nature; the lipophilic tail embeds in the membrane while the charged head group prevents it from permeating across the bilayer into the cytoplasm in most cell types. frontiersin.orgnih.gov This characteristic ensures that the initial fluorescence is confined to the outer membrane leaflet. The process is reversible, and the dye can be washed from the plasma membrane. caymanchem.com However, any dye internalized via endocytosis remains trapped within vesicles, allowing for the specific visualization of membrane turnover. springernature.com

Researchers have utilized FM1-43 to image membrane structures in a diverse range of organisms and cell types, from mammalian neurons to plant cells. jkchemical.comjneurosci.org In plant cells, for instance, it has been used to obtain high-definition images of the plasma membrane in root tip and leaf epidermal cells. jkchemical.com The dye's utility extends to tracking membrane remodeling processes, such as phospholipid scrambling, where changes in the plasma membrane's lipid organization can lead to significant alterations in FM1-43 fluorescence. nih.govportlandpress.com

Analysis of Membrane Trafficking in Non-Neuronal Cells

While pioneered in neuroscience for tracking synaptic vesicles, FM1-43 has proven to be an invaluable tool for studying membrane trafficking in a variety of non-neuronal cells. pnas.orgbiologists.com Its ability to report on endocytic and exocytic events provides insights into the fundamental processes of cellular uptake and secretion. springernature.com

In immunology, FM1-43 has been instrumental in dissecting the intricacies of membrane trafficking in T lymphocytes. ucdavis.edunih.gov Studies have shown that the dye can be used to monitor constitutive endocytosis in both resting and activated T cells. nih.gov Upon activation, T cells exhibit a dramatically increased rate of FM1-43 accumulation, approximately 10-fold higher than in resting cells. nih.govcapes.gov.br This uptake is strongly dependent on temperature, being blocked at lower temperatures like 14°C. nih.gov

The process of FM1-43 internalization in T cells is linked to intracellular signaling and cytoskeletal dynamics. For example, elevating cytosolic free calcium with agents like ionomycin (B1663694) or thapsigargin (B1683126) accelerates the rate of dye accumulation. nih.govcapes.gov.br Furthermore, the integrity of the actin cytoskeleton is crucial; actin condensation induced by calyculin A abolishes FM1-43 internalization, highlighting the link between the cytoskeleton and membrane trafficking pathways. nih.govcapes.gov.br

Interestingly, beyond its role as a marker for endocytosis, FM1-43 fluorescence can also report on other membrane phenomena in T cells. In Jurkat T-cells, stimulation with ionomycin causes a large increase in FM1-43 fluorescence that is not attributable to exocytosis but rather to plasma membrane phospholipid scrambling. nih.govportlandpress.com This is supported by the concurrent binding of Annexin V, a specific probe for exposed phosphatidylserine. nih.gov

ConditionEffect on FM1-43 Uptake/Fluorescence in T CellsAssociated FindingsReference
T Cell Activation (PHA)~10-fold increase in uptake rateReflects accelerated constitutive endocytosis in activated state. nih.govcapes.gov.br
Low Temperature (14°C)Uptake completely blockedDemonstrates the energy-dependent nature of endocytosis. nih.gov
Ionomycin/ThapsigarginAccelerated rate of accumulationLinked to elevation of cytosolic free Ca2+ and actin polymerization. nih.govcapes.gov.br
Calyculin AInternalization abolishedInduces actin condensation, blocking membrane trafficking. nih.govcapes.gov.br
Ionomycin (in Jurkat cells)Large (6-10 fold) fluorescence increaseReports on plasma membrane phospholipid scrambling, not endocytosis. nih.govportlandpress.com

The application of FM1-43 in astrocytes has revealed complex and sometimes debated mechanisms of uptake. Constitutive endocytosis is observed in astrocytes, where brief exposure to the dye results in punctate staining within the cell. jneurosci.org However, a significant portion of research suggests that endocytosis may not be the primary route of entry for FM dyes into these cells. pnas.org

Some studies propose that FM1-43 enters astrocytes through aqueous pores or channels, such as store-operated Ca2+ entry (SOCE) channels or certain TRP channels. pnas.orgresearchgate.net This hypothesis is supported by findings that the uptake is not blocked by dynasore, an inhibitor of dynamin-dependent endocytosis, and is influenced by the electrochemical driving force and extracellular calcium concentrations. jneurosci.orgpnas.org For instance, high extracellular potassium reduces dye uptake, while high extracellular calcium diminishes it, suggesting competition with Ca2+ for entry through a shared channel. pnas.orgresearchgate.net

Once inside astrocytes, FM1-43 has been shown to traffic to various organelles. Through the endocytic pathway, the dye can be trafficked to mitochondria. oup.com Prolonged incubation can also lead to the selective labeling of lysosomes, which can then be observed undergoing regulated exocytosis in response to stimuli like ATP or glutamate. umn.edu

Characterization of Endosomal Compartments

FM1-43 serves as an excellent marker for the endocytic pathway, allowing researchers to visualize and track the maturation of endosomal compartments over time. springernature.comnih.gov As the dye is internalized from the plasma membrane, it first appears in early endosomes and can then be chased into late endosomes and lysosomes or vacuoles. nih.govthermofisher.com

Following internalization, FM1-43 first accumulates in early endocytic compartments, which often appear as small vesicles or tubular structures near the plasma membrane. nih.govucdavis.edu In T cells, these early endosomes are structurally similar in both resting and activated states. ucdavis.eduucdavis.edu Using techniques like photoconversion, where the dye is used to catalyze a reaction that creates an electron-dense product, researchers can visualize these compartments at the ultrastructural level with electron microscopy. nih.govnih.gov

Over time, the dye traffics to late endocytic compartments. The nature of these compartments can vary significantly depending on the cell type and its activation state. In resting T lymphocytes, FM1-43 is transported to lysosome-like vacuoles that lack internal membranes. ucdavis.edunih.gov In plant cells, the dye is chased from cytoplasmic vesicles into the central vacuole. nih.gov This temporal progression allows for kinetic studies of endocytosis and the characterization of the pathway leading to degradation or storage. nih.gov

A key destination for internalized FM1-43 in certain cells, particularly activated T lymphocytes, is the multivesicular body (MVB). nih.govcapes.gov.br MVBs are a type of late endosome characterized by the presence of numerous intraluminal vesicles (ILVs) within a single limiting membrane. nih.gov In activated T cells, FM1-43 accumulates within these MVBs, allowing for detailed observation of their dynamics. ucdavis.edunih.gov

The use of FM1-43 has been pivotal in visualizing the fate of MVBs. Instead of fusing with lysosomes for degradation, MVBs in activated T cells can fuse with the plasma membrane. nih.gov This fusion event results in the release of the internal vesicles, now termed exosomes, into the extracellular space. nih.govcapes.gov.br This process of exosome externalization is a crucial form of intercellular communication, and FM1-43 has provided a means to observe it directly, revealing a pathway where certain proteins can avoid degradation and be shared with neighboring cells. ucdavis.edunih.gov

Cell TypeEarly Endocytic CompartmentLate Endocytic Compartment / Final DestinationReference
Resting T LymphocyteVesicles and tubulesLysosome-like vacuoles ucdavis.edunih.gov
Activated T LymphocyteVesicles and tubulesMultivesicular Bodies (MVBs) for exosome release ucdavis.edunih.govcapes.gov.br
Plant Cells (e.g., BY-2)Cytoplasmic vesiclesCentral Vacuole nih.gov
AstrocytesEndocytic vesiclesLysosomes, Mitochondria oup.comumn.edu

Methodological Considerations and Interpretative Challenges in Fm1 43 Cation Research

Imaging Techniques Utilizing FM1-43 Cation

Several advanced microscopy techniques are used to visualize and quantify the fluorescence of the this compound, each offering distinct advantages and challenges.

Standard epifluorescence microscopy is a foundational technique for imaging this compound-labeled structures. springernature.comnih.gov It allows for the visualization of fluorescent spots along nerve terminals, which correspond to clusters of labeled synaptic vesicles. jneurosci.org This method is often used to follow the processes of activity-dependent staining (endocytosis) and destaining (exocytosis). nih.govjneurosci.org While widely accessible, a significant challenge with conventional fluorescence microscopy is the high background fluorescence from dye bound to the plasma membrane and other non-specific sites, which can obscure the signal from individual synaptic terminals, especially in more intact preparations like brain slices. nih.gov

Confocal laser scanning microscopy (CLSM) significantly improves upon standard fluorescence microscopy by using a pinhole to reject out-of-focus light. brown.edu This results in the acquisition of thin optical sections, which reduces background fluorescence and enhances image contrast and resolution. brown.edupnas.org CLSM is particularly useful for resolving individual fluorescent puncta corresponding to nerve terminals within complex tissue. pnas.orgresearchgate.net The technique allows for the three-dimensional reconstruction of stained terminals and can be used for time-lapse imaging to monitor the dynamics of this compound uptake and release in response to stimuli like high potassium concentrations. oup.com Some systems are equipped with lasers capable of exciting FM1-43 (e.g., a 488 nm laser) and detectors that can capture its emission spectrum. brown.eduasm.org

Two-photon laser-scanning microscopy (TPLSM), also known as multiphoton microscopy, offers key advantages for imaging the this compound in scattering tissues like brain slices. nih.govnih.gov By using a focused infrared laser, two-photon excitation occurs only at the focal point, inherently rejecting out-of-focus fluorescence and eliminating the need for a confocal pinhole. nih.govtandfonline.com This leads to deeper tissue penetration and reduced phototoxicity compared to confocal microscopy. nih.gov TPLSM has been shown to be superior to CLSM in resolving FM1-43-labeled nerve terminals against background fluorescence in brain slices, enabling the continuous monitoring of vesicle uptake and release from individual terminals. nih.govtandfonline.com This technique has been successfully combined with other methods, such as multi-electrode array stimulation, to quantitatively assess synaptic vesicle recycling dynamics in acute hippocampal slices. researchgate.net

Total Internal Reflection Fluorescence (TIRF) microscopy is a surface-sensitive technique that selectively excites fluorophores within a very thin region (typically less than 100 nanometers) near the coverslip. jove.comnih.gov This makes it exceptionally well-suited for studying events occurring at the plasma membrane, such as the docking and fusion of individual synaptic vesicles. jove.compnas.org In this compound research, TIRF allows for the imaging of single vesicle fusion events, appearing as a sudden disappearance of a fluorescent spot, and the movement of vesicles near the presynaptic membrane. pnas.orgpnas.org By sparsely labeling vesicles, researchers can investigate the kinetics of dye release from a single vesicle, providing insights into different modes of exocytosis, such as "kiss-and-run" versus full-collapse fusion. pnas.orgrupress.org

Imaging TechniquePrincipleAdvantages for FM1-43 ResearchLimitations
Fluorescence Microscopy Wide-field illumination and detection of emitted fluorescence.Simple, widely available for basic visualization of staining/destaining. springernature.comHigh background fluorescence, poor resolution in thick tissue. nih.gov
Confocal Laser Scanning Microscopy (CLSM) Uses a pinhole to reject out-of-focus light, allowing optical sectioning.Reduced background, improved contrast and resolution, 3D imaging. brown.edupnas.orgLimited penetration depth in scattering tissue, potential for phototoxicity.
Two-Photon Imaging (TPLSM) Nonlinear excitation with a focused infrared laser restricts fluorescence to the focal volume.Deep tissue penetration, reduced phototoxicity, high resolution in scattering tissue. nih.govnih.govMore complex and expensive instrumentation.
Total Internal Reflection Fluorescence (TIRF) Microscopy An evanescent wave excites fluorophores only in a thin layer near the coverslip.Excellent signal-to-noise for membrane-proximal events, single-vesicle resolution. jove.compnas.orgLimited to imaging cells or terminals adhered to the coverslip.

Two-Photon Imaging

Experimental Protocols for Staining and Destaining

The use of the this compound to study vesicle cycling relies on activity-dependent staining and destaining protocols. jneurosci.orgprotocols.io

Staining (Loading): The fundamental principle of staining is to expose the cells to the this compound in the presence of a stimulus that triggers exocytosis and subsequent compensatory endocytosis. springernature.comnih.gov

Preparation: Cells or tissues are typically placed in a physiological buffer solution. frontiersin.org Stock solutions of FM1-43 are often prepared in DMSO and then diluted to a final working concentration (e.g., 2.5 µM to 10 µM) in the buffer. oup.comfrontiersin.orgmedchemexpress.com

Stimulation: To induce vesicle turnover, various stimulation methods are employed. Common approaches include electrical field stimulation (e.g., 10-30 Hz for several seconds to minutes) or chemical depolarization using a high concentration of extracellular potassium (K+), such as 30-60 mM. jneurosci.orgresearchgate.netfrontiersin.org

Incubation: The this compound is present during and often for a short period after stimulation (e.g., 60 seconds) to ensure that the dye is present in the extracellular space as the vesicles are being endocytosed. protocols.ioresearchgate.net

Washing: After loading, the preparation is thoroughly washed with a dye-free solution to remove the this compound from the plasma membrane and reduce background fluorescence. pnas.orgfrontiersin.org This step is crucial for visualizing the internalized dye within synaptic vesicles.

Destaining (Unloading): Destaining is achieved by stimulating the loaded terminals in a dye-free medium. nih.gov

Stimulation: A second round of stimulation (electrical or chemical) is applied to the washed cells. frontiersin.orgresearchgate.net

Exocytosis and Dye Release: This stimulation causes the labeled synaptic vesicles to fuse with the plasma membrane, releasing their contents, including the this compound, into the extracellular space. nih.gov Due to the concentration gradient and the dye's properties, it dissociates from the membrane and its fluorescence diminishes. nih.gov

Imaging: The decrease in fluorescence intensity at the nerve terminals is monitored over time, providing a measure of the rate and extent of exocytosis. frontiersin.org

These protocols can be adapted for different preparations, from dissociated neuronal cultures to more intact systems like brain slices and the neuromuscular junction. jneurosci.orgpnas.orgresearchgate.net

Factors Modulating this compound Uptake and Release Kinetics

The kinetics of this compound uptake and release are not constant but are influenced by a variety of physiological and experimental factors. Understanding these modulators is critical for the accurate interpretation of experimental results.

Stimulation Parameters: The frequency and duration of stimulation significantly impact both dye uptake and release. For instance, increasing the stimulation frequency can lead to a decrease in the rate of FM1-43 unloading, potentially by promoting a "kiss-and-run" mode of exocytosis where the fusion pore is too narrow for the dye to escape quickly. frontiersin.orgresearchgate.net Conversely, different stimulation frequencies can alter the proportion of synapses that exhibit delayed release. frontiersin.org

Extracellular Calcium Concentration: Both endocytosis and exocytosis are calcium-dependent processes. Reducing the extracellular Ca2+ concentration during loading can decrease the proportion of nerve terminals that exhibit certain dye-unloading profiles. biologists.com Apical endocytosis in inner hair cells, as traced by FM1-43, is highly dependent on external calcium levels. nih.gov

Temperature: Temperature affects the kinetics of membrane processes and dye-membrane interactions. The rate at which FM1-43 dissociates from membranes (departitioning) is faster at higher temperatures. nih.gov Experiments are often conducted at room temperature (22-24°C), but this can differ from physiological temperatures and must be considered when interpreting kinetic data. frontiersin.org

Endocytic Pathway: The specific mechanism of endocytosis can affect dye uptake. For example, blocking dynamin, a protein essential for many forms of endocytosis, can suppress FM1-43 uptake. researchgate.net This indicates that the observed kinetics are linked to specific molecular machinery.

Fusion Pore Dynamics: The rate of FM1-43 release is highly dependent on the nature of the fusion pore that connects the vesicle lumen to the extracellular space during exocytosis. Studies have revealed at least two modes of release: fast events, possibly corresponding to full-collapse fusion, and slower events, which may be mediated by a narrow, ~1-nm fusion pore that restricts dye escape. rupress.org The stability and opening kinetics of this pore are key determinants of the destaining rate. rupress.orgfrontiersin.org

Cell Type and Synaptic Properties: Different types of neurons and synapses exhibit distinct vesicle recycling kinetics. For example, the time constant for FM1-43 destaining in hippocampal slices is much longer than in cultured hippocampal neurons, partly due to issues with dye accumulation and diffusion in the thicker tissue. tandfonline.com Furthermore, even within a single preparation, subpopulations of synaptic boutons can be identified based on their distinct dye-unloading kinetics. biologists.com In some non-neuronal cells like astrocytes, endocytosis may not be the primary route of FM1-43 uptake; instead, the dye may permeate through store-operated calcium channels, highlighting the need for caution when interpreting FM1-43 fluorescence in different cell types. pnas.org

FactorEffect on FM1-43 KineticsResearch Finding
Stimulation Frequency Modulates release rate and mode of exocytosis.Higher frequency can decrease the unloading rate, possibly favoring "kiss-and-run" release. researchgate.net
Extracellular Ca2+ Essential for both uptake (endocytosis) and release (exocytosis).Reducing extracellular Ca2+ alters dye uptake profiles in cerebellar granule cells. biologists.com
Temperature Affects membrane fluidity and dye dissociation rates.The departitioning rate of FM dyes from membranes increases with temperature. nih.gov
Fusion Pore Dynamics Determines the rate of dye escape during exocytosis.Two populations of release events (fast and slow) suggest different fusion pore modes. rupress.org
Cell/Synapse Type Different intrinsic properties lead to varied kinetics.FM1-43 may enter astrocytes via channels, not primarily endocytosis. pnas.org

Influence of Stimulation Protocols and Frequencies

The manner in which cells are stimulated to induce activity-dependent uptake of FM1-43 is a critical determinant of the resulting fluorescence pattern. Different stimulation protocols and frequencies can lead to varied labeling of synaptic vesicles and other cellular compartments.

In studies of synaptic terminals, low-frequency stimulation often results in the labeling of a peripheral subset of vesicles, suggesting the involvement of a readily recyclable pool. nih.gov For instance, in Drosophila motor boutons, stimulation at 3 Hz for 15 minutes leads to a ring-shaped staining pattern, indicating that the entire recycling pool has been labeled. nih.gov In contrast, higher frequency stimulation, such as 10 Hz, can lead to more extensive and evenly distributed labeling throughout the bouton, suggesting the recruitment of the reserve pool of vesicles. nih.gov

The duration of stimulation also plays a crucial role. In crayfish neuromuscular junctions, stimulation at 2–5 Hz for 10–15 minutes is sufficient to produce discrete fluorescent spots in phasic axon terminals, which have a higher probability of transmitter release at low frequencies. physiology.org To achieve similar labeling in tonic terminals, which are less active at low frequencies, higher stimulation frequencies (10–20 Hz) are required. physiology.org These higher frequencies not only brighten existing spots but also reveal new ones. physiology.org

The choice between electrical field stimulation and high potassium (K+) depolarization can also impact the results, though in some cases, they produce similar effects on FM1-43 uptake when used at near-maximal stimulation levels. pnas.org However, it is important to note that different stimulation methods can recruit different vesicle pools and endocytic pathways.

Table 1: Influence of Stimulation Protocols on this compound Uptake

Cell/Tissue TypeStimulation ProtocolObserved Effect on FM1-43 LabelingReference
Drosophila Motor Boutons3 Hz for 15 minRing-shaped staining of peripheral recycling vesicle pool. nih.gov
Drosophila Motor Boutons10 Hz for 15 minStaining of the entire bouton, including the central reserve pool. nih.gov
Crayfish Phasic Axon Terminals2–5 Hz for 10–15 minDiscrete fluorescent bright spots appear. physiology.org
Crayfish Tonic Axon Terminals<20 HzLow level of labeling. physiology.org
Crayfish Tonic Axon Terminals>30 HzMore evident labeling with clearly defined fluorescent spots. physiology.org
Hippocampal Neurons10 Hz for 120 sField stimulation resulted in a median of 9.6% of synaptic vesicles being photoconverted. pnas.org
Hippocampal NeuronsHigh K+ for 90 sHigh potassium stimulation led to a median of 17.8% of synaptic vesicles being photoconverted. pnas.org

Temperature Effects

Temperature is a critical parameter that significantly affects the rate of FM1-43 internalization, primarily because endocytosis is a temperature-sensitive process. Lowering the temperature can substantially inhibit or even block dye uptake.

In human T lymphocytes, for example, intracellular accumulation of FM1-43 is not observed after 20 minutes of incubation at 24°C in resting cells, but becomes apparent at 34°C. nih.gov In activated T cells, which have a higher rate of membrane trafficking, dye accumulation is observable at 24°C and is strongly enhanced at 34°C, but completely blocked at 14°C. nih.gov Similarly, studies in plant cells have shown that FM1-43 uptake is strongly temperature-dependent, being inhibited by approximately 65% at 16°C and by over 90% at 4°C after a 120-minute incubation. researchgate.net In mouse cochlear cultures, little to no labeling of inner or outer hair cells is observed when exposed to the dye at 4°C. jneurosci.org

This temperature dependence is a key characteristic used to argue for an endocytic-mediated entry of the dye. However, even in cases where FM1-43 enters through ion channels, temperature can still have an effect, though perhaps less pronounced than for endocytosis. In bullfrog saccular hair cells, FM1-43 labeling at 4°C was similar to but less bright than at room temperature (22°C), suggesting that while channel-mediated entry may be less temperature-sensitive than endocytosis, it is not entirely immune to temperature changes. jneurosci.org

Table 2: Temperature Effects on this compound Uptake

Cell/Tissue TypeTemperatureEffect on FM1-43 UptakeReference
Human Resting T Lymphocytes24°CNo intracellular accumulation after 20 min. nih.gov
Human Resting T Lymphocytes34°CPatches of fluorescence appear in the cytosol. nih.gov
Human Activated T Lymphocytes14°CCompletely blocked. nih.gov
Human Activated T Lymphocytes24°CSubstantial dye accumulation. nih.gov
Human Activated T Lymphocytes34°CStrongly enhanced accumulation. nih.gov
Plant Cells26°CMaximal internalization. researchgate.net
Plant Cells16°CInhibited by ~65% after 120 min. researchgate.net
Plant Cells4°CInhibited by >90% after 120 min. researchgate.net
Mouse Cochlear Hair Cells4°CLittle to no labeling. jneurosci.org
Bullfrog Saccular Hair Cells4°CLabeling similar to but less bright than at 22°C. jneurosci.org

Extracellular Calcium Concentration

The concentration of extracellular calcium ([Ca2+]o) is another crucial factor that can modulate FM1-43 fluorescence, both by influencing physiological processes that lead to dye uptake and by directly interacting with the dye or the channels it permeates.

In many cell types, an increase in intracellular calcium ([Ca2+]i) triggers exocytosis and subsequent compensatory endocytosis, which is the primary mechanism for FM1-43 uptake in these contexts. In human T lymphocytes, elevating cytosolic free Ca2+ with thapsigargin (B1683126) or ionomycin (B1663694) accelerates the rate of FM1-43 accumulation. nih.gov In human parathyroid cells, changes in [Ca2+]o that are known to stimulate secretion lead to a rapid increase in membrane-associated FM1-43 fluorescence. nih.govnih.gov

However, high [Ca2+]o can also have inhibitory effects. In some systems, it can reduce FM1-43 loading. For instance, high extracellular calcium reduces dye loading in mouse cochlear hair cells. jneurosci.org This can be due to competition between Ca2+ ions and the cationic FM1-43 dye for entry through ion channels. In the case of the hair cell mechanotransducer channel, the block by FM1-43 is strongly dependent on extracellular calcium, being most effective at low calcium concentrations. jneurosci.org At 10 mM extracellular calcium, 3 µM FM1-43 has little to no effect on mechanotransduction. jneurosci.org Similarly, in cultured astrocytes, incubation with high [Ca2+]o (20 mM) diminishes FM dye uptake compared to control (1.8 mM) medium. pnas.org

Conversely, in some experimental paradigms, FM1-43 entry is not dependent on the external Ca2+ concentration, particularly when channel-mediated entry is the dominant pathway. In bullfrog saccular hair cells, FM1-43 loading was equivalent in nominally Ca2+-free saline and saline with 0.1 or 1 mM Ca2+. jneurosci.org

Table 3: Influence of Extracellular Calcium Concentration on this compound Fluorescence

Cell/Tissue TypeExtracellular Ca2+ ConcentrationObserved EffectReference
Human T LymphocytesElevated with thapsigargin/ionomycinAccelerated rate of FM1-43 accumulation. nih.gov
Human Parathyroid CellsChanges known to stimulate secretionRapidly increased membrane-associated FM1-43 fluorescence. nih.govnih.gov
Human Parathyroid CellsHigh (inhibitory) [Ca2+]oDecreased membrane-associated FM1-43 fluorescence. nih.govnih.gov
Mouse Cochlear Hair CellsHighReduced dye loading. jneurosci.org
Mouse Cochlear Hair Cells10 mMLittle to no effect of 3 µM FM1-43 on mechanotransduction. jneurosci.org
Cultured Astrocytes20 mMDiminished FM dye uptake compared to 1.8 mM. pnas.org
Bullfrog Saccular Hair CellsNominally Ca2+-free, 0.1 mM, or 1 mMEquivalent FM1-43 loading. jneurosci.org

Pharmacological Interventions

Pharmacological agents are frequently used in conjunction with FM1-43 to dissect the molecular mechanisms underlying its uptake and to probe cellular functions. These interventions can either target specific pathways involved in membrane trafficking and ion channel activity or can have direct, sometimes unintended, effects on FM1-43 itself.

Drugs that modulate the cytoskeleton, such as cytochalasin D and calyculin A, can affect FM1-43 internalization. In activated T cells, depolymerization of actin with cytochalasin D had no effect on FM1-43 accumulation, whereas actin condensation with calyculin A abolished it. nih.gov

Ion channel blockers are commonly used to investigate channel-mediated entry of FM1-43. For instance, gadolinium (Gd3+), a blocker of stretch-activated channels, completely blocks FM1-43 entry into the cytoplasm of bullfrog saccular hair cells. jneurosci.org Similarly, pretreatment with EGTA, which breaks tip links and prevents mechanotransducer channel gating in hair cells, abolishes subsequent dye loading. jneurosci.org

It is also important to consider that FM1-43 itself can act as a pharmacological agent. It has been shown to be a permeant blocker of mechanotransducer channels in hair cells and mechanosensitive ion channels in sensory neurons. jneurosci.orgnih.gov Furthermore, FM1-43 and the related dye FM2-10 have been identified as muscarinic receptor antagonists. nih.gov This dual role of FM1-43 as both a probe and a potential modulator of cellular function necessitates careful experimental design and interpretation.

Table 4: Effects of Pharmacological Interventions on this compound Dynamics

Pharmacological AgentTarget/MechanismCell/Tissue TypeObserved Effect on FM1-43Reference
Thapsigargin/IonomycinElevate cytosolic Ca2+Human T LymphocytesAccelerated FM1-43 accumulation. nih.gov
Cytochalasin DActin depolymerizationHuman Activated T LymphocytesNo effect on FM1-43 accumulation. nih.gov
Calyculin AActin condensationHuman Activated T LymphocytesAbolished FM1-43 internalization. nih.gov
Gadolinium (Gd3+)Stretch-activated channel blockerBullfrog Saccular Hair CellsCompletely blocked FM1-43 entry into cytoplasm. jneurosci.org
EGTABreaks tip links, prevents mechanotransducer channel gatingMouse Cochlear Hair CellsAbolished subsequent dye loading. jneurosci.org
StaurosporineNon-specific protein kinase inhibitorHippocampal NeuronsIncreased the proportion of delayed synapses and extended the onset of dye release. frontiersin.org
FM1-43 / FM2-10Muscarinic receptor antagonistCHO cells expressing human muscarinic receptorsCompeted for [3H]-N-methyl scopolamine (B1681570) binding. nih.gov

Interpretation of this compound Fluorescence Signals

The interpretation of FM1-43 fluorescence signals requires careful consideration of the potential entry pathways and sources of background noise. A key challenge is to distinguish between dye uptake via endocytosis and direct permeation through ion channels.

Differentiating Endocytic vs. Channel-Mediated Entry

Historically, FM1-43 was primarily considered a marker for synaptic vesicle recycling via endocytosis. researchgate.net This is based on its properties as an amphipathic molecule that intercalates into the outer leaflet of the plasma membrane but does not readily cross it. ucdavis.edu Internalization is therefore thought to occur when the dye is trapped within vesicles during endocytosis.

However, a growing body of evidence indicates that FM1-43 can also enter cells directly through certain non-selective cation channels. jneurosci.orgpnas.orgfrontiersin.org This is particularly prevalent in sensory cells, such as hair cells and dorsal root ganglion neurons, where FM1-43 can permeate mechanosensitive channels. jneurosci.orgnih.gov It has also been shown to enter cells through TRPV1 and P2X2 channels. frontiersin.orgnih.gov

Several criteria can be used to help distinguish between these two entry mechanisms:

Temperature Sensitivity: As discussed, endocytosis is highly temperature-dependent and is typically blocked at low temperatures (e.g., 4°C). nih.govresearchgate.net While channel-mediated entry may also be somewhat reduced at lower temperatures, it is generally less sensitive. jneurosci.org

Pharmacology: The use of specific blockers for endocytosis (e.g., dynamin inhibitors) or for particular ion channels can help to identify the entry pathway.

Kinetics: Channel-mediated entry is often very rapid, with dye appearing in the cytoplasm almost immediately after application. jneurosci.org Endocytic uptake, while it can be fast, often involves a lag as vesicles are formed and trafficked.

Use of Analogues: Comparing the uptake of FM1-43 with analogues that have different properties can be informative. For example, comparing it with a larger, membrane-impermeant dye can help to confirm an endocytic route. In astrocytes, the smaller FM5-95 showed enhanced loading compared to FM4-64, while the larger FM3-25 was virtually impermeant, supporting a size-selective pore-mediated entry. pnas.org

It is important to recognize that in some cells, both mechanisms may be at play, and their relative contributions can depend on the experimental conditions.

Potential for Non-Specific Labeling and Background Fluorescence

A final challenge in interpreting FM1-43 experiments is the potential for non-specific labeling and background fluorescence. While FM1-43 fluorescence increases significantly upon binding to membranes, there can still be residual fluorescence from dye in the aqueous solution or non-specifically bound to extracellular structures. glpbio.com

Thorough washing after dye loading is crucial to minimize this background. protocols.io However, even with extensive washing, some non-specific staining of the cell surface membrane can remain. glpbio.com The use of agents like Advasep-7, a sulfonated β-cyclodextrin derivative, has been reported to reduce background fluorescence in brain slice preparations. biotium.com

Furthermore, it's essential to perform control experiments to ensure that observed fluorescence changes are not due to artifacts such as photobleaching or non-specific dye leakage from the cells. researchgate.net Mock-staining (exposing cells to dye without stimulation) and mock-destaining (monitoring fluorescence without a destaining stimulus) experiments can help to rule out these possibilities. researchgate.net

Impact of Pharmacological Properties on Experimental Outcomes

The styryl dye FM1-43, while a powerful tool for visualizing vesicle recycling, is not pharmacologically inert. Its interactions with various cellular components can significantly influence experimental outcomes and lead to misinterpretation of data if not carefully considered. The implicit assumption that FM1-43 is a passive membrane tracer has been challenged by findings that reveal its activity as a channel blocker and receptor antagonist. nih.govnih.gov These off-target effects are a critical source of interpretative challenges in research utilizing this dye.

One of the most well-documented pharmacological actions of the this compound is its ability to block mechanosensitive ion channels. nih.govfrontiersin.org In sensory neurons, such as hair cells of the inner ear, FM1-43 can act as a permeant blocker of the mechanotransduction (MET) channels. frontiersin.orgglpbio.comjneurosci.org This interaction is not limited to auditory cells; FM1-43 also inhibits mechanically activated currents in cultured dorsal root ganglion neurons. nih.gov The dye's ability to permeate these channels can lead to cytoplasmic labeling that is independent of endocytosis, the very process it is often used to study. nih.govjneurosci.org This channel permeation is voltage-dependent and can be influenced by the external calcium concentration. nih.gov The blocking effect on mechanosensitive channels has been shown to reduce pain sensitivity in behavioral models, highlighting its physiological relevance. nih.gov

Furthermore, research has demonstrated that FM1-43 and the related dye FM2-10 act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (M1-M5). nih.gov This finding is particularly significant in studies of cholinergic synapses where these receptors play a crucial role in regulating neurotransmitter release. nih.gov The antagonism occurs at concentrations typically used for vesicle labeling, suggesting that some of the observed effects of the dye on synaptic function may be due to muscarinic receptor blockade rather than a direct report of vesicle turnover. nih.gov This interaction also contributes to the vesicular-independent labeling, or "background," often observed in tissues, which can complicate image analysis. nih.gov

The pharmacological promiscuity of FM1-43 extends to other ion channels as well. Studies have shown that the dye can permeate non-selective cation channels such as the transient receptor potential vanilloid 1 (TRPV1) and the purinergic P2X2 receptor when these channels are activated. nih.govjneurosci.org This provides an alternative, endocytosis-independent pathway for the dye to enter cells, which could be mistaken for vesicular uptake. For instance, in human embryonic kidney (HEK) 293T cells expressing TRPV1, the application of the agonist capsaicin (B1668287) induces rapid cellular uptake of FM1-43. nih.govjneurosci.org

Beyond channel and receptor interactions, a curare-like action of FM1-43 has been reported in vertebrate skeletal muscle preparations, which could confound studies of neuromuscular transmission. nih.gov The dye's impact on actin polymerization has also been noted; in human T-lymphocytes, elevation of cytosolic calcium, which can be influenced by FM1-43's channel activities, is associated with actin polymerization and affects membrane trafficking. nih.gov

These pharmacological properties necessitate careful experimental design and data interpretation. For example, the use of appropriate controls, such as pharmacologically blocking the channels or receptors that FM1-43 is known to interact with, can help to dissect the dye's effects on vesicle cycling from its other actions. The choice of dye concentration and the duration of exposure are also critical parameters that can influence the extent of these off-target effects.

Table 1: Pharmacological Interactions of this compound

Target Interaction Experimental Model Potential Confound Citation
Mechanosensitive Ion Channels Permeant blocker Hair cells, Dorsal Root Ganglion Neurons Cytoplasmic labeling independent of endocytosis; altered sensory responses. nih.govfrontiersin.orgglpbio.comjneurosci.org
Muscarinic Acetylcholine Receptors (M1-M5) Competitive antagonist CHO cells expressing human receptors, Guinea-pig tracheal strips Altered neurotransmitter release at cholinergic synapses; background fluorescence. nih.gov
TRPV1 Channels Permeation upon activation HEK 293T cells Endocytosis-independent cellular uptake. nih.govjneurosci.org
P2X2 Channels Permeation upon activation HEK 293T cells Endocytosis-independent cellular uptake. nih.govjneurosci.org
Nicotinic Acetylcholine Receptors Curare-like action Vertebrate skeletal muscle Altered neuromuscular transmission. nih.gov
Actin Cytoskeleton Modulation of polymerization Human T-lymphocytes Altered membrane trafficking. nih.gov

Comparative Studies with Related Fluorescent Styryl Dyes

The family of fluorescent styryl dyes includes several members with distinct properties that can be advantageous for specific experimental questions. Comparative studies of FM1-43 with these related dyes highlight the importance of selecting the appropriate probe and provide insights into the structure-function relationships that govern their behavior.

One of the most closely related dyes is FM2-10 . Both FM1-43 and FM2-10 have been shown to be muscarinic receptor antagonists. However, their potencies differ. In functional studies on guinea-pig tracheal strips, FM1-43 was found to be more potent in inhibiting electrically stimulated cholinergic contractions than FM2-10. nih.gov Furthermore, the recovery from the effects of FM1-43 after washout was significantly slower than for FM2-10, suggesting a more persistent interaction with the tissue. nih.gov In binding assays, while both dyes showed comparable affinity for human M1-M4 receptors, FM2-10 had a significantly lower potency at the M5 receptor compared to FM1-43, indicating that subtle structural differences can influence their pharmacological profiles. nih.gov

AM1-43 , a fixable analog of FM1-43, offers the significant advantage of being suitable for experiments that require subsequent immunocytochemistry. biotium.com Like FM1-43, AM1-43 labels sensory cells, and their labeling time courses in hair cells are similar. nih.gov The key difference lies in the presence of a fixable amine group in AM1-43, which allows it to be cross-linked within the tissue during fixation, preserving the fluorescent signal for post-hoc analysis. biotium.com

The length of the lipophilic tails of styryl dyes plays a critical role in their membrane binding and dissociation kinetics. FM1-84 , which has longer hydrocarbon tails than FM1-43, exhibits a higher affinity for membranes and a slower desorption rate. jneurosci.org This can be advantageous for studies requiring more stable labeling. Conversely, dyes with shorter tails, such as SynaptoGreen C3 (three-carbon tail) and FM2-10 (two-carbon tail), have different binding properties compared to the four-carbon tails of FM1-43. researchgate.net

Newer generations of styryl-like dyes have been developed to overcome some of the limitations of FM1-43, such as non-specific binding and modest photostability. For example, SP-468 and SQ-535 have been shown to have enhanced photophysical properties, including reduced photobleaching and better signal-to-noise ratios. biorxiv.org These probes can provide excellent and immediate plasma membrane staining in various cell lines with less non-specific intracellular labeling compared to FM1-43. biorxiv.org Interestingly, these newer probes also exhibit different internalization pathways, underscoring the impact of fine chemical modifications on the biological activity of these dyes. biorxiv.org

The size of the dye molecule is another critical factor, particularly in the context of channel permeation. A comparative study using FM3-25 , a styryl dye with the same core structure as FM1-43 but with much larger 18-carbon tails, found that it did not significantly permeate mechanosensitive channels in sensory neurons, in contrast to FM1-43. nih.govjneurosci.org This suggests that the smaller size of FM1-43 is a key determinant of its ability to pass through these ion channels.

The selection of a styryl dye should, therefore, be guided by the specific requirements of the experiment, taking into account factors such as the desired labeling stability, the need for fixation, the potential for off-target pharmacological effects, and the photophysical properties of the dye.

Table 2: Comparison of FM1-43 with Related Styryl Dyes

Dye Key Structural Difference from FM1-43 Comparative Properties Experimental Implications Citation
FM2-10 Shorter (two-carbon) lipophilic tails. Less potent muscarinic antagonist; faster washout from tissue. May have fewer off-target cholinergic effects in some systems. nih.gov
AM1-43 Contains a fixable amine group. Similar labeling kinetics to FM1-43 but is retained after fixation. Enables correlation of vesicle cycling with immunocytochemical localization of proteins. nih.govbiotium.com
FM1-84 Longer (five-carbon) lipophilic tails. Higher membrane affinity and slower desorption. Provides more stable labeling for long-term imaging. jneurosci.org
SynaptoGreen C3 Shorter (three-carbon) lipophilic tails. Different membrane binding kinetics. Choice of dye can be tailored to the desired on/off rate for membrane staining. researchgate.net
SP-468 & SQ-535 Modified chemical structure. Improved photostability, higher brightness, and more specific plasma membrane staining. Better for high-resolution imaging with reduced background and phototoxicity. biorxiv.org
FM3-25 Larger (18-carbon) lipophilic tails. Does not readily permeate mechanosensitive ion channels. Can be used as a control to distinguish between endocytic uptake and channel permeation. nih.govjneurosci.org
RH414 Different chromophore structure. Used in comparative studies of membrane potential and staining. Provides an alternative fluorescent probe for membrane dynamics. app17.com

Future Directions and Advanced Research Using Fm1 43 Cation

Development of Novel FM1-43 Cation Derivatives

The development of new analogs of FM1-43 is a promising avenue for enhancing its utility. Research has shown that both the lipophilic tail and the cationic head group of the FM1-43 molecule are essential for its function, particularly for blocking and permeating mechanosensitive (MET) channels in hair cells. frontiersin.org By systematically modifying these components, researchers aim to create derivatives with improved properties such as enhanced brightness, greater photostability, and altered membrane permeability or channel-blocking characteristics. researchgate.net

A recent study synthesized and tested six classes of FM1-43 derivatives to probe the structure-activity relationship concerning the hair cell MET channel. frontiersin.org The modifications included altering the lipophilic tail, the hydrophilic head, and the linker between the quaternary nitrogens. frontiersin.org

Key findings from this research include:

Lipophilicity and Charge are Crucial: Neither the lipophilic tail nor the cationic head group alone is sufficient for MET channel block; both moieties are required. frontiersin.org

Modulating Efficacy: Increasing the lipophilicity or bulkiness of the tail, reducing the positive charges in the head from two to one, or increasing the distance between the two charged head groups can enhance the blockage of the MET channel. researchgate.net

Otoprotective Potential: At low concentrations, some derivatives, such as 13551 and 28552, demonstrated a protective effect on outer hair cells against gentamicin-induced cell death, highlighting a potential therapeutic application for these novel compounds. frontiersin.org

Fixable analogs, like FM1-43FX, have also been developed. These contain an aliphatic amine that allows the dye to be covalently cross-linked to surrounding structures by aldehyde-based fixatives, enabling the preservation of the fluorescent signal for subsequent ultrastructural analysis with electron microscopy. biorxiv.orgthermofisher.com This has been instrumental in correlating functional imaging with the physical structure of synapses. biorxiv.org

Derivative GroupModification AreaKey FindingReference
Group ITruncated (lipophilic or hydrophilic moiety only)Neither moiety alone is sufficient for MET channel block. frontiersin.org
Group IIModified lipophilic tailsIncreased lipophilicity/bulkiness enhanced MET channel block. frontiersin.orgresearchgate.net
Group IIIModified hydrophilic headsReducing positive charges from two to one enhanced block. researchgate.net
Group IVVaried linker lengthIncreasing distance between charges enhanced block. researchgate.net
Group VIModifications to both tail and headCombined modifications can fine-tune properties. frontiersin.org
FM1-43FXFixable aliphatic amineAllows for ultrastructural analysis post-imaging. biorxiv.orgthermofisher.com

Integration with Optogenetic and Chemogenetic Approaches

The combination of FM1-43 with optogenetics and chemogenetics represents a powerful strategy for dissecting neural circuit function. mdpi.com Optogenetics uses light-sensitive proteins (like Channelrhodopsin-2, ChR2) to control neuronal activity with high temporal precision, while chemogenetics employs engineered receptors (DREADDs) activated by specific, otherwise inert molecules (like Clozapine-N-Oxide, CNO) for less invasive, longer-term modulation of neuronal populations. nih.govresearchgate.net

By integrating these techniques, researchers can:

Stimulate and Observe: Trigger action potentials in specific neurons using light or a designer drug and then use FM1-43 to visualize the resulting synaptic vesicle exocytosis and endocytosis at those targeted synapses. mdpi.comescholarship.org

Dissect Synaptic Connections: Express ChR2 in one neuronal population and record FM1-43 destaining in downstream target neurons to map functional connections and their strengths. mdpi.com

Investigate Disease Models: In models of neurological disorders, these combined approaches can be used to probe how pathological changes affect the functional integration of specific cells and the dynamics of their synaptic vesicle recycling. mdpi.com

For example, one study used chemogenetic manipulation of horizontal cells in the retina of zebrafish to alter their membrane potential. escholarship.org They then used FM1-43 destaining to measure the resulting changes in tonic vesicular release from cone photoreceptor terminals, providing insight into the mechanisms of synaptic feedback in the outer retina. escholarship.org This demonstrates the power of combining precise cellular control with the dynamic readout of synaptic activity provided by FM1-43.

Quantitative Analysis of Membrane Dynamics

A major thrust in future research is the move towards more rigorous quantitative analysis of membrane dynamics using FM1-43. This involves going beyond qualitative descriptions of staining to extract precise measurements of cellular processes.

Methods for Quantitative Analysis:

Fluorescence Intensity Measurement: The change in fluorescence intensity of FM1-43-labeled structures over time is used to quantify the rates of exocytosis (destaining) and endocytosis (staining). springernature.comjove.com This has been used to determine the size of different synaptic vesicle pools, such as the readily releasable pool (RRP) and the reserve pool (RP). jove.com

Time-Lapse Imaging: By capturing images at regular intervals, researchers can create detailed time courses of dye uptake and release, allowing for the calculation of time constants for these processes. nih.govjneurosci.org

Automated Particle Tracking: Algorithms can identify and track individual fluorescent puncta, representing internalized vesicles or granules, providing a quantitative measure of membrane trafficking in both polarized and non-polarized cells. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can distinguish between different molecular environments of the dye. illinois.edutokyoinst.co.jp Since the fluorescence lifetime of FM1-43 is sensitive to its surroundings, FLIM can potentially be used to differentiate between dye bound to the plasma membrane and dye within internalized vesicles, offering a more precise way to quantify endocytosis independently of fluorophore concentration. tokyoinst.co.jp

Analysis TechniqueParameter MeasuredResearch ApplicationReference(s)
Fluorescence Intensity vs. TimeRate of staining/destainingQuantifying synaptic vesicle pool sizes and recycling rates. jove.comjneurosci.org
Time-Lapse Confocal MicroscopyTime constants of fluorescence changeDetermining kinetics of endocytosis and exocytosis. nih.govjneurosci.org
Automated Puncta QuantificationNumber of internalized particlesMeasuring cumulative exocytosis and endocytosis in epithelial cells. nih.gov
Fluorescence Lifetime Imaging (FLIM)Fluorescence lifetime of the dyeDiscriminating between membrane-bound and internalized dye. illinois.edutokyoinst.co.jp

Application in Organotypic Cultures and In Vivo Models

While much of the foundational work with FM1-43 was done in dissociated cell cultures, its application in more intact systems like organotypic cultures and live animals is a key area of advanced research. researchgate.net These models preserve more of the natural cellular architecture and connectivity, providing a more physiologically relevant context.

Organotypic Slice Cultures: Hippocampal and cochlear slice cultures are frequently used. frontiersin.orguiowa.eduresearchgate.net In these preparations, FM1-43 allows for the study of synaptic activity and plasticity within an organized tissue environment. researchgate.netnih.gov For example, methods have been developed to reduce background fluorescence in brain slices, enabling clear visualization of activity-dependent staining and destaining of functional synapses. uiowa.edunih.gov

In Vivo Imaging: Using techniques like two-photon microscopy, FM1-43 can be applied directly in living animals to label sensory cells and neurons. biorxiv.orgnih.gov A single injection can brightly label various sensory cells, including hair cells, Merkel cells, and primary sensory neurons in dorsal root ganglia, for several weeks. nih.gov This allows for long-term studies of sensory channel function and neuronal activity in the context of the whole organism.

Functional Connectomics: A cutting-edge application combines in vivo FM1-43FX labeling in awake, behaving mice with focused ion-beam scanning electron microscopy (FIB-SEM). biorxiv.org This approach allows researchers to first functionally label synapses that were active during a specific sensory experience (e.g., visual stimulation) and then reconstruct the ultrastructure of those same synapses in three dimensions. This powerful technique bridges the gap between functional synaptic activity and the structural connectome. biorxiv.org

Elucidating Mechanisms of Interaction with Specific Ion Channels and Receptors

FM1-43 is not just a passive membrane tracer; it actively interacts with and permeates several types of ion channels. This property, initially a potential confound, is now being exploited as a tool to study the channels themselves.

Mechanosensitive (MS) Channels: FM1-43 acts as a permeant blocker of MS channels, including MET channels in auditory hair cells and Piezo channels in sensory neurons. nih.govresearchgate.netnih.gov Dye uptake through these channels is dependent on their activity, providing a functional assay for mechanotransduction. nih.gov Recent studies have used FM1-43 to demonstrate the functional expression of Piezo1 channels in trigeminal neurons and satellite glial cells, which are implicated in migraine pain. mdpi.com The long-lasting trapping of FM1-43 following Piezo1 activation provides a "memory" of past channel activity. mdpi.com

TRP Channels: The dye can permeate through the transient receptor potential vanilloid 1 (TRPV1) channel when it is opened by its agonist, capsaicin (B1668287). nih.govpnas.org This agonist-dependent entry provides a way to selectively label and study cells expressing functional TRPV1 channels. nih.gov

P2X Receptors: FM1-43 also enters cells through open P2X2 purinergic receptor channels. nih.gov This demonstrates that the dye's ability to permeate large-pore cation channels is not limited to sensory transduction channels.

Muscarinic Receptors: Research has also shown that FM1-43 and the related dye FM2-10 can act as antagonists at muscarinic acetylcholine (B1216132) receptors, a finding that users should be aware of when interpreting results in cholinergic systems. nih.gov

The interaction of FM1-43 with these channels is often voltage-dependent and can be modulated by extracellular ions like Ca2+. researchgate.netnih.gov Future research will likely focus on using FM1-43 and its derivatives to further probe the pore structure and gating mechanisms of these and other ion channels.

Channel/ReceptorInteraction with FM1-43Research ImplicationReference(s)
Mechanotransduction (MET) ChannelsPermeant blockerFunctional assay for hair cell activity; tool to study otoprotective drugs. nih.govfrontiersin.orgnih.gov
Piezo ChannelsPermeant blocker; activity-dependent trappingFunctional probe for mechanosensitivity in vivo; "memory" of channel activation. mdpi.comresearchgate.net
TRPV1 ChannelsPermeation upon agonist (capsaicin) activationSelective labeling of cells with functional TRPV1 channels. nih.govpnas.org
P2X2 ReceptorsPermeation upon agonist activationDemonstrates permeation through non-sensory large-pore cation channels. nih.gov
Muscarinic Acetylcholine ReceptorsAntagonistPotential confounding factor in cholinergic systems. nih.gov

Q & A

Q. How does FM1-43 cation function as a fluorescent probe for tracking synaptic vesicle dynamics?

FM1-43 is a lipophilic styryl dye with two cationic charges in its head group, enabling it to reversibly bind to the outer leaflet of plasma membranes. During exocytosis, FM1-43 labels newly exposed vesicular membranes, and during compensatory endocytosis, it is internalized into recycled vesicles. Fluorescence intensity changes (staining/destaining) are monitored via CCD or confocal microscopy to quantify exo- and endocytosis rates . Key protocols include:

  • Stimulation : Use high-frequency electrical or chemical stimulation (e.g., 20 Hz for 20 s) to trigger vesicle fusion.
  • Dye Loading : Incubate cells in 1–20 µM FM1-43 during stimulation.
  • Washout : Remove extracellular dye to isolate internalized signal.
  • Imaging : Subtract background fluorescence (unstained controls) for accurate quantification .

Q. What experimental controls are essential for validating FM1-43-based exocytosis assays?

  • Negative Controls : Omit stimulation to confirm activity-dependent dye uptake.
  • Pharmacological Blockers : Use inhibitors like bafilomycin A1 (vacuolar ATPase inhibitor) to block vesicle acidification, ensuring fluorescence changes reflect membrane trafficking rather than pH effects.
  • Calcium Dependency : Test in low-Ca²⁺ buffers to confirm Ca²⁺-mediated exocytosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in FM1-43 fluorescence data under varying extracellular calcium concentrations?

FM1-43’s efficacy as a membrane probe is voltage- and Ca²⁺-dependent. For example:

  • At −4 mV and 1.3 mM Ca²⁺, FM1-43 blocks mechanotransduction channels with a dissociation constant (Kd) of <1.2 µM.
  • At 10 mM Ca²⁺, 3 µM FM1-43 has minimal effect, suggesting Ca²⁺ competes for binding sites . Methodological Adjustments :
  • Perform dose-response curves at fixed voltages (e.g., −80 mV to +80 mV).
  • Use ANOVA to analyze voltage-dependent block (p < 0.05 significance threshold) .

Q. What strategies optimize FM1-43-based assays for studying non-neuronal secretory cells (e.g., endocrine or immune cells)?

  • Pulse-Chase Design : Combine FM1-43 with pH-sensitive probes (e.g., pHrodo) to distinguish recycled vesicles (acidic pH) from newly synthesized pools.
  • Multi-Color Imaging : Pair FM1-43 with organelle-specific markers (e.g., LysoTracker for lysosomes) to track vesicle fate post-internalization .
  • Kinetic Modeling : Fit destaining curves to exponential decay models to estimate vesicle pool sizes and turnover rates .

Q. How should researchers address artifacts in FM1-43 fluorescence caused by membrane damage or nonspecific binding?

  • Live-Cell Validation : Use propidium iodide or Trypan Blue to exclude cells with compromised membranes.
  • Background Subtraction : Acquire images before dye application and subtract baseline fluorescence.
  • Low-Temperature Controls : Perform experiments at 4°C to inhibit endocytosis; residual fluorescence indicates nonspecific binding .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing FM1-43 time-lapse data?

  • Normalization : Express fluorescence changes as ΔF/F₀ (fold change relative to baseline).
  • Statistical Tests : Use one-way ANOVA for multi-group comparisons (e.g., varying Ca²⁺ levels) and Student’s t-test for pairwise analysis. Report means ± SEM and p-values .
  • Outlier Handling : Apply Grubbs’ test to exclude data points deviating >2 SD from the mean .

Q. How can FM1-43 data be integrated with electrophysiological or proteomic datasets?

  • Correlative Imaging : Align FM1-43 fluorescence traces with capacitance measurements (e.g., patch-clamp) to correlate vesicle fusion with ionic currents .
  • Single-Cell Proteomics : Use fluorescence-activated cell sorting (FACS) to isolate FM1-43high vs. FM1-43low populations (e.g., hair cells vs. support cells) for downstream mass spectrometry .

Experimental Design Challenges

Q. What are the limitations of FM1-43 in studying slow endocytosis or bulk membrane retrieval?

FM1-43 is less effective for processes lasting >10 minutes due to dye quenching or leakage. Alternatives:

  • pH-Sensitive Probes : Use synaptopHluorin for pH-dependent fluorescence in recycled vesicles.
  • Electron Microscopy : Validate FM1-43 results with ultrastructural analysis of vesicle pools .

Q. How can researchers reconcile discrepancies between FM1-43 staining and biochemical assays of secretion?

  • Parallel Sampling : Collect supernatant for ELISA (e.g., hormone quantification) alongside imaging.
  • Calibration Curves : Correlate fluorescence intensity with vesicle numbers using known standards (e.g., latex beads) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.